Ethyl 4-cyanopiperazine-1-carboxylate
Description
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Properties
CAS No. |
57200-28-9 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 4-cyanopiperazine-1-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)11-5-3-10(7-9)4-6-11/h2-6H2,1H3 |
InChI Key |
VOFTWNIPLWSHST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
N-cyano piperazine derivatives in medicinal chemistry
Engineering Pharmacokinetics and Target Selectivity: The Role of N-Cyano Piperazine Derivatives in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and form key electrostatic interactions with target proteins. However, the high basicity of the piperazine nitrogen (pKa ~9.8) often introduces significant liabilities, including poor membrane permeability, susceptibility to oxidative metabolism, and off-target cardiotoxicity via binding to the hERG potassium channel.
The introduction of the N-cyano group (–C≡N) to the piperazine ring represents a transformative bioisosteric strategy. By acting as a powerful electron-withdrawing group, the N-cyano moiety drastically suppresses amine basicity, shifting the molecule from a cationic state to a neutral species at physiological pH[1]. This technical guide explores the physicochemical rationale, structural applications, and synthetic methodologies surrounding N-cyano piperazine derivatives in drug design.
The Physicochemical Paradigm: Electronic Effects of the N-Cyano Group
The defining characteristic of the N-cyano group is its ability to modulate the electron density of the attached nitrogen through a "push-pull" electronic effect[1]. The cyano group exerts both a strong inductive electron-withdrawing effect (
When attached to a piperazine ring, the lone pair of the nitrogen atom delocalizes into the
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Property | Piperazine | Morpholine | N-Cyano Piperazine |
| Nitrogen Basicity (pKa) | ~9.8 | ~8.3 | < 2.0 |
| Ionization State at pH 7.4 | Cationic (>99%) | Cationic (~90%) | Neutral (>99%) |
| Hydrogen Bond Acceptor | Weak (Amine) | Moderate (Ether Oxygen) | Strong (Cyano Nitrogen) |
| hERG Liability Risk | High | Moderate | Low |
| Metabolic Profile | Susceptible to N-oxidation | Susceptible to ring opening | Highly stable |
Strategic Applications in Drug Design
hERG Toxicity Mitigation
The human ether-à-go-go-related gene (hERG) channel is highly promiscuous, primarily binding lipophilic molecules containing a basic amine that is protonated at physiological pH. The protonated nitrogen forms critical cation-
Caption: Logical flow of hERG liability mitigation via N-cyano basicity modulation.
Bioisosterism and Target Selectivity
Beyond basicity modulation, the N-cyano group acts as an excellent hydrogen bond acceptor. It is frequently deployed as a bioisostere for morpholine or standard piperazines to probe the steric and electronic boundaries of a target's binding pocket. The linear geometry of the cyano group allows it to project deeply into narrow hydrophobic or solvated sub-pockets that bulkier groups cannot access[4].
Case Study: Zoliflodacin (AZD0914)
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic targeting bacterial DNA gyrase, developed to combat drug-resistant Neisseria gonorrhoeae and Mycobacterium tuberculosis (Mtb)[4].
During the structure-activity relationship (SAR) optimization, researchers discovered that the standard morpholine moiety found in earlier analogs lacked efficacy against S. aureus and Mtb. Replacing the morpholine with an N-cyano piperazine was the only modification that unlocked potent activity against these pathogens while maintaining favorable solubility and low mammalian cytotoxicity[4].
Mechanistic Rationale: The N-cyano group assumes a pseudo-equatorial orientation, extending into a specific solvated pocket of the GyrB subunit. The cyano nitrogen acts as a precise hydrogen bond acceptor, interacting with the guanidine sidechain of a conserved Arginine residue (Arg128 in Mtb). This interaction stabilizes the double-cleaved DNA complex, leading to rapid bacterial cell death[4].
Caption: Mechanism of action of Zoliflodacin highlighting the structural role of the N-cyano moiety.
Synthetic Methodologies & Experimental Protocols
The synthesis of N-cyano piperazines is typically achieved via the electrophilic cyanation of a secondary amine using cyanogen bromide (BrCN). Below is a field-proven, self-validating protocol for this transformation.
Protocol: Electrophilic Cyanation of Secondary Amines
Objective: Conversion of a piperazine intermediate to its N-cyano derivative.
Reagents & Materials:
-
Piperazine substrate (1.0 equiv)
-
Cyanogen bromide (BrCN, 3.0 M in DCM) (1.2 equiv)
-
Sodium bicarbonate (NaHCO
) (3.0 equiv) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve the piperazine derivative in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic BrCN into cyanic acid and hydrobromic acid (HBr).
-
-
Base Addition: Add finely powdered NaHCO
to the solution.-
Causality: NaHCO
acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during the nucleophilic substitution. Without a base, HBr would protonate the starting piperazine, rendering it non-nucleophilic and stalling the reaction.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: BrCN is highly volatile (boiling point 61 °C) and the cyanation reaction is highly exothermic. Cooling ensures reagent stability, prevents volatilization, and minimizes the formation of bis-alkylated guanidine side products.
-
-
Electrophile Addition: Add the BrCN solution dropwise over 15 minutes to maintain thermal control.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM.
-
Self-Validation: The starting basic piperazine will streak or stay near the baseline (low Rf) due to its polarity and interaction with the silica gel. The successful formation of the neutral N-cyano product is validated by the appearance of a tight, high-Rf spot.
-
-
Workup & Isolation: Quench the reaction with cold water. Separate the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na
SO . Concentrate under reduced pressure.-
Self-Validation: Analyze the crude product via FTIR spectroscopy. The disappearance of the secondary amine N-H stretch (~3300 cm
) and the appearance of a sharp, distinct nitrile C≡N stretch (~2200 cm ) confirms successful cyanation.
-
Conclusion
The N-cyano piperazine moiety is far more than a simple structural appendage; it is a precision tool for pharmacokinetic engineering. By leveraging the push-pull electronic dynamics of the cyano group, drug development professionals can rescue promising scaffolds from hERG-mediated cardiotoxicity, improve metabolic stability, and unlock novel binding interactions within challenging target sites like bacterial DNA gyrase. As the demand for highly selective, orally bioavailable therapeutics grows, the strategic deployment of N-cyano bioisosteres will remain a cornerstone of advanced medicinal chemistry.
References
1.[4] Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity. National Institutes of Health (PMC). URL:[Link] 2.[2] Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. National Institutes of Health (PMC). URL:[Link] 3.[3] N-Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins. Chemical Science (RSC Publishing). URL:[Link] 4.[1] Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase. Chemical Reviews (ACS Publications). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N -Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02448A [pubs.rsc.org]
- 4. Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-cyanopiperazine-1-carboxylate: Physicochemical Profiling and Covalent Warhead Applications
Introduction & Strategic Relevance
In the modern landscape of targeted covalent inhibitors (TCIs), the rational design of electrophilic warheads is critical for achieving high selectivity and minimizing off-target toxicity. Ethyl 4-cyanopiperazine-1-carboxylate (CAS: 57200-28-9) has emerged as a highly versatile building block and a direct pharmacophore in drug discovery[1].
Structurally, this molecule features a stable piperazine core flanked by two distinct functional groups: an ethyl carboxylate moiety and an N-cyanamide (-N-C≡N) group. The ethyl carboxylate acts as a lipophilic, electron-withdrawing directing group that modulates the pKa of the piperazine ring, while the N-cyanamide serves as a specialized, moderately reactive electrophile. Unlike highly reactive acrylamides that often indiscriminately alkylate solvent-exposed thiols, N-cyanopiperazines require precise, proximity-driven alignment within an enzyme's active site (such as the cross-over loop of deubiquitinating enzymes like UCHL1) to undergo nucleophilic attack[2],[3]. This context-dependent reactivity makes this compound an invaluable asset for developing highly specific, and sometimes reversible, covalent therapeutics.
Physicochemical & Structural Profiling
To effectively utilize this compound in medicinal chemistry workflows, its physicochemical properties must be strictly defined. The quantitative data below summarizes the core metrics required for pharmacokinetic modeling and synthetic planning, validated by computational chemical data[1].
| Property | Value | Clinical / Synthetic Significance |
| Molecular Formula | C₈H₁₃N₃O₂ | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 183.21 g/mol | Low molecular weight (Fragment-like), allowing significant room for target-specific functionalization. |
| CAS Number | 57200-28-9 | Primary identifier for reagent sourcing. |
| Exact Mass | 183.1007 Da | Critical for high-resolution mass spectrometry (HRMS) validation of covalent adducts. |
| XLogP3 | ~0.6 | Indicates optimal hydrophilicity/lipophilicity balance for cellular permeability. |
| Topological Polar Surface Area (TPSA) | 56.6 Ų | Well within the Lipinski limit (<140 Ų), predicting excellent oral bioavailability and membrane permeability. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing the entropic penalty upon target binding. |
Experimental Methodology I: Biphasic Synthesis Protocol
The synthesis of this compound relies on the electrophilic cyanation of a secondary amine. To ensure high yield and prevent the degradation of the volatile cyanogen bromide (BrCN) reagent, a biphasic reaction system is employed[4].
Causality & Self-Validation
-
Why a biphasic system (DCM/H₂O)? Cyanogen bromide is susceptible to hydrolysis. By dissolving the amine in organic solvent (DCM) and the mild base (NaHCO₃) in water, the reaction occurs at the interface. This prevents BrCN hydrolysis while efficiently neutralizing the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
-
Why 0 °C? BrCN is highly volatile and toxic. Low temperatures control the exothermic nucleophilic substitution, preventing the formation of undesired side products.
-
Self-Validation: The reaction's success is self-validating through phase separation; the organic layer will exclusively contain the uncharged cyanamide product, which can be directly verified via LC-MS (Target m/z: 184.1 [M+H]⁺).
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent of ethyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
-
Base Addition: Prepare a 5.0 equivalent solution of sodium bicarbonate (NaHCO₃) in distilled H₂O. Add this aqueous solution to the DCM mixture to create a biphasic system.
-
Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the mixture to equilibrate to 0 °C under vigorous magnetic stirring.
-
Cyanation: Slowly add 1.1 equivalents of cyanogen bromide (BrCN) dropwise to the mixture. (Caution: BrCN is highly toxic; perform strictly in a fume hood).
-
Reaction & Extraction: Stir the reaction at 0 °C for 2 hours. Separate the organic (DCM) phase from the aqueous phase. Extract the aqueous phase twice with fresh DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Workflow for the biphasic synthesis of this compound using BrCN.
Experimental Methodology II: Target Engagement & Biochemical Assay
Once synthesized, the N-cyanopiperazine warhead is evaluated for its ability to covalently modify catalytic cysteines in target enzymes (e.g., deubiquitinases like UCHL1)[2]. The cyanamide group undergoes a nucleophilic attack by the enzyme's thiolate, forming an isothiourea linkage.
Causality & Self-Validation
-
Why Intact Protein Mass Spectrometry? Phenotypic screens often yield false positives due to pan-assay interference compounds (PAINS). Intact MS provides unambiguous, self-validating proof of a 1:1 binding stoichiometry. A precise mass shift corresponding to the molecular weight of the warhead (+183.1 Da) confirms specific covalent target engagement[2].
-
Why Quench the Reaction? Covalent inhibition is time-dependent. By quenching the reaction at specific intervals, researchers can calculate the
ratio, which is the gold-standard kinetic metric for evaluating the efficiency of a covalent drug.
Step-by-Step Protocol
-
Protein Preparation: Dilute recombinant target enzyme (e.g., UCHL1) to a final concentration of 2 µM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP to maintain cysteine in a reduced state).
-
Compound Incubation: Add this compound (dissolved in DMSO) to the protein solution at a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v.
-
Time-Course Aliquoting: Incubate the mixture at 25 °C. At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot.
-
Quenching: Immediately quench the reaction aliquot by adding it to 10 µL of 1% formic acid to denature the protein and halt nucleophilic attack.
-
MS Analysis: Analyze the quenched samples using LC-ESI-TOF MS or MALDI-TOF MS. Deconvolute the multicharged protein spectra to intact mass.
-
Data Interpretation: Calculate the percentage of covalent modification by comparing the peak area of the unmodified apo-protein with the peak area of the isothiourea adduct (+183.1 Da mass shift).
Mechanistic pathway of covalent target engagement via isothiourea linkage formation.
References
-
Guidechem. "1-Piperazinecarboxylicacid,4-cyano-,ethylester(9CI) 57200-28-9 wiki." 1
-
ResearchGate. "Drug discovery workflow for identification and characterization of selective DUB inhibitors."2
-
National Institutes of Health (PMC). "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors."4
Sources
Structural and Mechanistic Divergence: Ethyl 4-cyanopiperazine-1-carboxylate vs. Ethyl 4-cyanopiperidine-1-carboxylate in Organic Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug development, the subtle substitution of a single atom within a heterocyclic scaffold can fundamentally alter a molecule's physicochemical properties and synthetic trajectory. This technical guide explores the profound differences between ethyl 4-cyanopiperazine-1-carboxylate [1] and ethyl 4-cyanopiperidine-1-carboxylate [2]. While structurally similar—differing only by the presence of a nitrogen versus a carbon atom at position 4 of the core ring—these molecules belong to entirely distinct chemical classes. The former is a cyanamide (N-cyano), whereas the latter is an aliphatic nitrile (C-cyano). This divergence dictates their reactivity profiles, dictating their roles as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).
Structural & Physicochemical Profiling
The core difference between these two scaffolds lies in the hybridization and electronic environment of the atom bearing the cyano group.
In This compound , the cyano group is attached directly to the piperazine nitrogen. The lone pair on this nitrogen delocalizes into the highly polarized
Conversely, in ethyl 4-cyanopiperidine-1-carboxylate , the cyano group is attached to an
Comparative Data Summary
| Physicochemical Feature | This compound | Ethyl 4-cyanopiperidine-1-carboxylate |
| CAS Number | 57200-28-9[1] | 182808-28-2[2] |
| Molecular Formula | C₈H₁₃N₃O₂ | C₉H₁₄N₂O₂ |
| Molecular Weight | 183.21 g/mol | 182.22 g/mol |
| Core Ring System | Piperazine (1,4-diazacyclohexane) | Piperidine (azinane) |
| Cyano Attachment | N-Cyano (Cyanamide) | C-Cyano (Aliphatic Nitrile) |
| Hybridization at Pos 4 | Pseudo- | |
| Electrophilicity of -CN | High (susceptible to nucleophilic attack) | Moderate (requires strong nucleophiles/reduction) |
| Primary Synthetic Use | Precursor to tetrazoles, guanidines, ureas | Precursor to primary amines, carboxylic acids |
Mechanistic Reactivity & Divergent Workflows
The electronic disparity between the N-cyano and C-cyano groups necessitates completely divergent synthetic workflows.
Cyanamide Reactivity: Cyanamides are highly versatile building blocks in organic synthesis[3]. Because the addition products (such as ureas, isoureas, or guanidines) benefit from profound thermodynamic stabilization via resonance, the cyano carbon readily undergoes nucleophilic attack. Recent advancements have heavily utilized cyanamides for the construction of complex N-heterocycles, including tetrazoles and allenamides[5].
Aliphatic Nitrile Reactivity: Aliphatic nitriles require significant activation for nucleophilic attack. They are predominantly utilized in reductive pathways. The reduction of aliphatic nitriles to primary amines is a fundamental transformation, typically achieved using catalytic hydrogenation or strong hydride donors like
Workflow Visualization
Divergent synthetic workflows for N-cyano and C-cyano piperidine/piperazine scaffolds.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality explanations for the chosen reagents.
Protocol A: Synthesis of 1H-Tetrazole from this compound
Objective: [3+2] Cycloaddition of a cyanamide to form a tetrazole.
-
Reaction Setup: Charge a dry, round-bottom flask with this compound (1.0 eq), sodium azide (
, 1.5 eq), and ammonium chloride ( , 1.5 eq). -
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
-
Causality: DMF is utilized as a polar aprotic solvent to solubilize the inorganic salts and stabilize the highly polar transition state of the cycloaddition.
is critical; it acts as a mild proton source to generate hydrazoic acid ( ) in situ—the active 1,3-dipole—while buffering the reaction to prevent base-catalyzed hydrolysis of the ethyl carbamate protecting group.
-
-
Heating & IPC: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (
) is fully consumed, replaced by the distinct tetrazole product mass ( ).
-
-
Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the tetrazole. Filter and dry under a vacuum.
Protocol B: Reduction of Ethyl 4-cyanopiperidine-1-carboxylate to Primary Amine
Objective: Catalytic hydrogenation of an aliphatic nitrile[4].
-
Reaction Setup: In a high-pressure autoclave, dissolve ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (
/MeOH) (0.3 M concentration).-
Causality: The reduction of aliphatic nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, generating unwanted secondary and tertiary amine byproducts. The massive excess of ammonia shifts the equilibrium, overwhelmingly favoring the formation of the desired primary amine.
-
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w, washed with MeOH).
-
Hydrogenation & IPC: Purge the vessel with nitrogen, then pressurize with hydrogen gas (
) to 50 psi. Stir vigorously at room temperature.-
Self-Validation (IPC): Monitor the hydrogen uptake via the pressure gauge. Cessation of pressure drop indicates reaction completion (typically 4-6 hours). Confirm via GC-MS or LC-MS by observing the mass shift from the nitrile (
) to the primary amine ( ).
-
-
Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst (ensure the filter cake remains wet). Concentrate the filtrate under reduced pressure to yield the primary amine.
References
Sources
Technical Guide & Safety Data Sheet: Ethyl 4-cyanopiperazine-1-carboxylate
[1]
Identification & Chemical Identity
Substance Name: this compound CAS Number: 57200-28-9 Molecular Formula: C₈H₁₃N₃O₂ Molecular Weight: 183.21 g/mol [1]
Structural Characterization
The molecule consists of a piperazine ring N-substituted at position 1 with an ethoxycarbonyl group (carbamate) and at position 4 with a cyano group (cyanamide). This bifunctionality makes it a versatile "push-pull" scaffold in medicinal chemistry, often used to generate guanidine-mimetic moieties or rigid linkers.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Piperazinecarboxylic acid, 4-cyano-, ethyl ester; N-Cyano-N'-carbethoxypiperazine |
| SMILES | CCOC(=O)N1CCN(C#N)CC1 |
| InChI Key | Derived from structure |
Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on Structure-Activity Relationships (SAR) of N-cyano amines and piperazine carbamates, this substance is classified as follows. Note: While specific toxicological data may be limited, the presence of the cyanamide moiety mandates a conservative safety profile.
Hazard Statements
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]
-
P280: Wear protective gloves/eye protection/face protection.[3][5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6][5] Remove contact lenses if present and easy to do.[3][6][5] Continue rinsing.[3][6][5]
Composition / Information on Ingredients
| Component | CAS No. | Concentration | Classification |
| This compound | 57200-28-9 | >97% (HPLC) | Acute Tox. 4; Irrit. 2 |
First Aid Measures (Technical Protocol)
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. The N-cyano group is generally stable but can hydrolyze under extreme physiological conditions; monitor for signs of metabolic stress.
-
Inhalation: Move person into fresh air.[3][4][6][5][7] If not breathing, give artificial respiration.[7] Critical: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.
-
Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse mouth with water.[7] Do NOT induce vomiting unless directed by medical personnel.
Firefighting & Accidental Release Measures
Extinguishing Media[8]
-
Suitable: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]
-
Unsuitable: High-volume water jet (may scatter the chemical).
Special Hazards[11]
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially trace Hydrogen Cyanide (HCN) under extreme thermal decomposition. Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Spill Containment Workflow
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles, and a P95 respirator.
-
Containment: Absorb with inert material (sand, vermiculite, or diatomaceous earth).[5]
-
Neutralization (Optional): Wash the spill site with a dilute alkaline solution (sodium carbonate) to neutralize potential hydrolysis byproducts, followed by water.
Handling and Storage: Expert Insights
The "Why" Behind the Protocol: The N-cyano group (cyanamide) is electrophilic. While less reactive than a carbodiimide, it is susceptible to hydrolysis in strong acids or bases to form the urea derivative. Furthermore, piperazine derivatives can absorb CO₂ from the air if the amine were free, but here both nitrogens are substituted, reducing basicity. However, moisture sensitivity remains a concern for long-term purity.
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
-
Temperature: Refrigerator (2-8°C) recommended to prevent slow thermal degradation or oligomerization.
-
Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of the nitrile), strong bases.
Physicochemical Properties[4]
| Property | Data/Observation | Source/Note |
| Physical State | Solid (low melting) or viscous oil | Analogous carbamates |
| Color | White to pale yellow | Oxidation dependent |
| Boiling Point | ~340°C (Predicted) | Calculated (ACD/Labs) |
| Melting Point | 45-55°C (Estimated) | Range for similar esters |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic carbamate |
| LogP | ~0.8 - 1.2 | Predicted |
| pKa | Non-basic | Both Ns are conjugated |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Possibility of Hazardous Reactions: Reaction with strong nucleophiles may displace the cyano group or attack the ester.
-
Conditions to Avoid: Moisture (hydrolysis risk), excess heat.
-
Hazardous Decomposition: In fire conditions: Carbon oxides, Nitrogen oxides (NOx), HCN traces.
Synthesis & Application Context (Technical Deep Dive)
Synthesis Logic: This compound is typically synthesized by electrophilic cyanation of the secondary amine Ethyl 1-piperazinecarboxylate. The choice of cyanating agent dictates the safety profile of the process, not just the product.
Common Route:
-
Starting Material: Ethyl 1-piperazinecarboxylate (CAS 120-43-4).[2][6][8]
-
Reagent: Cyanogen Bromide (BrCN) – High Toxicity Hazard.
-
Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or Methanol.
Mechanism: The nucleophilic N4 nitrogen of the piperazine attacks the electrophilic carbon of Cyanogen Bromide, displacing the bromide ion. The base neutralizes the generated HBr.
Experimental Workflow Visualization
Caption: Synthesis pathway via electrophilic cyanation, highlighting the critical handling of BrCN reagent.
Toxicological Information
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Irritating to skin and mucous membranes.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[5]
Ecological Information & Disposal
-
Ecotoxicity: Quantitative data unavailable. Do not allow product to reach ground water, water course, or sewage system.
-
Persistence and Degradability: Expected to be biodegradable due to the ester linkage, though the N-cyano group may persist longer.
-
Disposal Considerations:
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Note: Nitrogen-containing compounds can generate NOx during incineration.
-
References
-
PubChem. (n.d.). Compound Summary: Ethyl 1-piperazinecarboxylate (Related Analog).[8] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine derivatives. Retrieved from [Link]
Disclaimer: The information provided in this Technical Guide is based on the present state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as a guarantee of any specific property of the product.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. molbase.com [molbase.com]
Thermodynamic Solubility Profile of Ethyl 4-Cyanopiperazine-1-Carboxylate in Organic Solvents: A Mechanistic Guide
Executive Summary
Ethyl 4-cyanopiperazine-1-carboxylate (CAS No. 57200-28-9) is a highly versatile, bifunctional piperazine derivative utilized extensively as a building block in active pharmaceutical ingredient (API) synthesis[1]. Characterized by a central piperazine ring flanked by an ethyl ester (carboxylate) and a cyano group, its unique structural topology dictates its physicochemical behavior. For drug development professionals, understanding the solubility profile of this compound in various organic solvents is not merely a matter of empirical observation; it is a fundamental thermodynamic requirement for optimizing liquid-liquid extractions, designing anti-solvent crystallization processes, and preventing premature precipitation during reactor scale-up.
Thermodynamic Principles of Dissolution: The Hansen Framework
The dissolution of a crystalline solid into an organic solvent is governed by the disruption of the crystal lattice and the subsequent formation of favorable solute-solvent interactions. To predict and rationalize the solubility of this compound, we apply the 2 framework[2].
HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:
-
Dispersion Forces (
): The bulky, non-polar hydrocarbon core of the piperazine ring and the ethyl chain contribute to a moderate dispersion parameter. -
Polar Forces (
): The molecule possesses strong permanent dipoles arising from the electron-withdrawing cyano (-C≡N) and carboxylate (-COO-) groups, leading to a high . -
Hydrogen Bonding (
): Crucially, this compound acts almost exclusively as a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). It lacks strong hydrogen bond donors (like -OH or -NH), resulting in a moderate [3].
When the HSP coordinates of the solvent closely match those of the solute (a small interaction radius,
Thermodynamic cycle of dissolution illustrating lattice disruption and solvation energies.
Solubility Profile in Organic Solvents
Based on its structural properties and HSP analysis, this compound exhibits maximum solubility in polar aprotic solvents that can stabilize its strong dipoles without requiring hydrogen bond donation. Conversely, non-polar aliphatic hydrocarbons fail to overcome the solute's lattice energy due to a severe mismatch in polar and hydrogen-bonding parameters.
Note: The quantitative ranges below are synthesized predictive baselines derived from piperazine-carboxylate structural analogues and HSP compatibility matching.
| Solvent | Solvent Class | Predicted Solubility at 25°C | Downstream Application | ||
| Dichloromethane (DCM) | Polar Aprotic | 6.3 | 6.1 | > 100 mg/mL (High) | Primary extraction solvent |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 5.3 | 7.2 | > 50 mg/mL (High) | Reaction solvent, Crystallization |
| Acetonitrile (MeCN) | Polar Aprotic | 10.4 | 3.3 | > 50 mg/mL (High) | HPLC mobile phase, Synthesis |
| Methanol (MeOH) | Polar Protic | 12.3 | 22.3 | 10 - 50 mg/mL (Moderate) | Mother liquor displacement |
| Toluene | Non-polar Aromatic | 1.4 | 2.0 | 1 - 10 mg/mL (Low) | Azeotropic drying |
| n-Heptane | Non-polar Aliphatic | 0.0 | 0.0 | < 1 mg/mL (Very Low) | Anti-solvent for precipitation |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To accurately determine the exact thermodynamic solubility of this compound for a specific process, researchers must employ the4[4], adapted in alignment with 5[5].
A critical failure point in solubility screening is the assumption of equilibrium or the unrecognized formation of solvates/polymorphs. The following protocol is designed as a self-validating system—it inherently checks for phase transformations that would otherwise invalidate the data.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of this compound to 10 mL of the target organic solvent in a tightly sealed glass vial. Ensure visible solid remains to guarantee saturation.
-
Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours. Causality: Extended equilibration is required to prevent the measurement of transient kinetic solubility, which is often artificially high compared to the true thermodynamic baseline.
-
Phase Separation: Extract an aliquot of the suspension and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solution to prevent solute adsorption).
-
Quantification (Liquid Phase): Dilute the supernatant with the mobile phase and analyze via HPLC-UV (e.g., C18 column, Isocratic MeCN:Water, detection at 210-220 nm).
-
Validation (Solid Phase): Recover the residual undissolved solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern differs from the starting bulk material, a solvate or new polymorph has formed, meaning the measured solubility applies to the new crystal form, not the original API intermediate.
Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.
Implications for Downstream Processing
Understanding this solubility gradient directly informs process chemistry workflows:
-
Anti-Solvent Crystallization: The stark contrast in solubility between Ethyl Acetate (high) and n-Heptane (very low) makes this an ideal solvent/anti-solvent pair. This compound can be dissolved in minimal EtOAc at elevated temperatures, followed by the controlled addition of n-Heptane to induce supersaturation and drive high-yield, high-purity crystallization.
-
Aqueous Workups: Due to the compound's lipophilic ester and piperazine core, it will preferentially partition into the organic phase (e.g., DCM or EtOAc) during aqueous extractions, allowing for the facile removal of water-soluble inorganic byproducts.
References
- echemi.com - Buy 1-Piperazinecarboxylicacid,4-cyano-,ethylester(9CI) from ...: this compound. CAS No.: 57200-28-9.
- Prof Steven Abbott - HSP Basics | Practical Solubility Science URL
- bg.ac.
- ResearchGate - Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- OECD.org - Test No. 107: Partition Coefficient (n-octanol/water)
Sources
Technical Guide: N-Cyanation of Ethyl 1-Piperazinecarboxylate
Executive Summary
Ethyl 1-piperazinecarboxylate (CAS: 120-43-4) serves as a critical secondary amine scaffold in the synthesis of piperazine-based pharmacophores. The introduction of a cyano group at the N4 position yields Ethyl 4-cyano-1-piperazinecarboxylate , a versatile intermediate often utilized as a precursor for amidines, guanidines, or tetrazoles in medicinal chemistry.
This guide analyzes the N-cyanation reaction mechanism, contrasting the classical Cyanogen Bromide (BrCN) pathway with modern, safer alternatives.[1] As a Senior Application Scientist, I prioritize protocols that balance high yield with rigorous safety standards, given the acute toxicity of cyanogen halides.
The Chemical Context[1][2][3][4][5][6][7][8]
Substrate Analysis
The substrate, Ethyl 1-piperazinecarboxylate, contains two nitrogen atoms in a six-membered ring:
-
N1 Position: Substituted with an ethyl carbamate (urethane) group. The lone pair on this nitrogen is delocalized into the carbonyl system, rendering it non-nucleophilic and chemically inert under standard alkylation conditions.
-
N4 Position: A secondary amine with a localized lone pair. This is the nucleophilic center and the site of cyanation.
Target Product: Ethyl 4-cyano-1-piperazinecarboxylate.
Key Transformation:
Mechanistic Pathways
Pathway A: The Classical Cyanogen Bromide (BrCN) Mechanism
This is the historical gold standard for N-cyanation (Von Braun reaction context). It proceeds via an
Mechanism Description:
-
Nucleophilic Attack: The lone pair of the N4-piperazine amine attacks the electrophilic carbon of the cyanogen bromide.
-
Intermediate Formation: An unstable quaternary ammonium-cyanide adduct (cyanammonium bromide) is formed.
-
Deprotonation: A stoichiometric base (e.g.,
or ) deprotonates the ammonium species. -
Product Release: The bromide ion acts as the leaving group, yielding the N-cyano product.
Critical Safety Note: Without sufficient base, the generated HBr will protonate unreacted starting material, stalling the reaction and potentially leading to the formation of volatile HCN if the workup is acidic.
Figure 1: Step-wise mechanism of BrCN-mediated N-cyanation. Note the critical role of the base in driving the equilibrium forward.
Pathway B: The Modern "Safety-First" Approach (Trichloroacetonitrile)
Due to the extreme toxicity of BrCN, modern labs often utilize Trichloroacetonitrile (
Mechanism:
-
The amine adds across the nitrile of
to form an O-alkylisourea-like amidine intermediate. -
Base-induced elimination of chloroform (
) drives the formation of the cyanamide.[1]
-
Advantage: Avoids HCN generation; reagents are stable solids/liquids.
Critical Process Parameters (CPP)
| Parameter | Specification (BrCN Method) | Rationale |
| Temperature | The reaction is exothermic. High temps increase BrCN hydrolysis and HCN release. | |
| pH Control | Acidic conditions protonate the amine (killing reactivity) and risk HCN evolution. | |
| Stoichiometry | 1.1 eq BrCN, 2.5 eq Base | Excess base is mandatory to neutralize HBr. 10% excess BrCN accounts for hydrolysis. |
| Solvent | DCM or MeCN | Aprotic solvents prevent competitive hydrolysis of the cyanating agent. |
Experimental Protocol (Self-Validating System)
Safety Warning: Cyanogen Bromide is fatal if inhaled or absorbed. All operations must occur in a functioning fume hood. A cyanide antidote kit must be present.
Protocol: BrCN-Mediated Synthesis
Objective: Synthesis of Ethyl 4-cyano-1-piperazinecarboxylate (10 mmol scale).
-
Setup:
-
Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge the flask with Ethyl 1-piperazinecarboxylate (1.58 g, 10.0 mmol) and Dichloromethane (DCM) (30 mL).
-
Add Sodium Bicarbonate (
) (2.1 g, 25.0 mmol) directly to the flask (heterogeneous slurry). -
Cool the mixture to
in an ice bath.
-
-
Reagent Addition (The Critical Step):
-
Dissolve Cyanogen Bromide (1.16 g, 11.0 mmol) in DCM (10 mL) in the addition funnel.
-
Dropwise Addition: Add the BrCN solution over 20 minutes. Monitor internal temperature; do not exceed
. -
Observation: The slurry will thicken as NaBr forms.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
TLC Check: Mobile phase 5% MeOH in DCM. Stain with Ninhydrin (starting material stains blue; product is faint/UV active).
-
Quench: Add water (20 mL) to dissolve salts.
-
-
Workup:
-
Separate phases. Wash organic layer with 1M NaOH (10 mL) to ensure removal of any cyanide salts, then Brine (10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Usually obtained as a clear oil or low-melting solid. If purity <95%, purify via silica flash chromatography (EtOAc/Hexanes gradient).
-
Analytical Validation
To validate the structure, look for these specific signatures.
Infrared Spectroscopy (IR)
-
Diagnostic Peak: A sharp, distinct band at 2200–2220
. This corresponds to the stretching vibration. -
Absence: Disappearance of the N-H stretch (3300–3400
) present in the starting material.
Nuclear Magnetic Resonance ( -NMR)
-
Starting Material: The piperazine ring protons usually appear as two sets of triplets/multiplets.
-
Product: The protons adjacent to the N-CN group will experience a downfield shift (deshielding) due to the electron-withdrawing nature of the cyano group compared to the amine.
- ~3.5-3.6 ppm (4H, adjacent to Carbamate)
- ~3.1-3.3 ppm (4H, adjacent to Cyano)
Troubleshooting & Optimization
Issue: Low Yield / Recovery
-
Cause: Product is water-soluble.[2]
-
Fix: The carbamate and cyano groups make the molecule polar. During workup, perform multiple extractions with DCM or use Chloroform/Isopropanol (3:1) to extract from the aqueous layer.
Issue: "Guanidine" Dimer Formation
-
Cause: If the reaction runs too hot or lacks sufficient electrophile, the product amine can attack the intermediate, forming a dimer.
-
Fix: Strict temperature control (
) and ensuring BrCN is in slight excess.
Issue: Safety / Waste
-
Protocol: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize residual cyanide to cyanate before disposal.
References
-
Classical Mechanism (Von Braun): Organic Syntheses, Coll. Vol. 3, p.608 (1955); Vol. 27, p.56 (1947).
-
Safety & Modern Reagents: Zhu, C., Xia, J. B., & Chen, C. (2014).[3] A simple method for the electrophilic cyanation of secondary amines.[4][5] Organic Letters, 16(1), 247-249.[3]
-
Trichloroacetonitrile Method: Mullock, E. B., et al. (1966). Reaction of amines with trichloroacetonitrile. Journal of the Chemical Society C: Organic.
-
Substrate Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24894563, Ethyl 1-piperazinecarboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Procurement & Handling Guide: Ethyl 4-cyanopiperazine-1-carboxylate (CAS 57200-28-9)
[1][2][3]
Part 1: Executive Summary & Chemical Identity
Ethyl 4-cyanopiperazine-1-carboxylate (CAS 57200-28-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1][2] As a piperazine derivative featuring both a carbamate (ethyl ester) and a nitrile (cyano) moiety, it serves as a bifunctional scaffold.[2] The orthogonal reactivity of the ester and nitrile groups allows for selective derivatization, making it valuable in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2]
This guide provides a rigorous technical analysis of the compound's properties, procurement strategies, and quality control protocols to ensure research integrity.
Chemical Specifications Table
| Property | Specification |
| CAS Number | 57200-28-9 |
| IUPAC Name | This compound |
| Synonyms | 1-Piperazinecarboxylic acid, 4-cyano-, ethyl ester; N-Carbethoxy-N'-cyanopiperazine |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Predicted Density | ~1.15 g/cm³ |
| Predicted LogP | ~0.6 (Moderate hydrophilicity) |
| Physical State | Solid (low melting) or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
Part 2: Supply Chain & Pricing Analysis
Market Availability
Unlike commodity reagents (e.g., Piperazine), CAS 57200-28-9 is classified as a Level 3 Specialty Intermediate .[1][2] It is rarely held in high stock by major catalog distributors (e.g., Sigma-Aldrich, Merck) and is typically sourced through:[1][2]
-
Custom Synthesis CROs: Contract Research Organizations that synthesize on demand.[2]
-
Boutique Building Block Vendors: Specialized suppliers (e.g., Enamine, WuXi AppTec, or specific aggregators).[2]
Pricing Tiers (Estimated)
Pricing for this compound fluctuates based on synthesis scale and current raw material costs (specifically cyanogen bromide or equivalent cyanating agents).[2]
| Quantity | Estimated Price Range (USD) | Lead Time | Notes |
| 100 mg - 1 g | $150 - $400 | 2-4 Weeks | Custom synthesis scale; high unit cost.[1][2] |
| 1 g - 10 g | $300 - $800 | 3-6 Weeks | Pilot scale; better economy of scale.[1][2] |
| > 100 g | Request Quote (RFQ) | 6-8 Weeks | Batch production required.[1][2] |
Critical Insight: "In-stock" claims on aggregator sites (e.g., Molbase, ChemicalBook) are often outdated.[2] Always demand a current batch Certificate of Analysis (CoA) before issuing a Purchase Order to verify actual physical stock.[2]
Supplier Qualification Workflow
To mitigate the risk of receiving incorrect or low-purity material, researchers must follow a strict qualification workflow.[2]
Figure 1: Strategic sourcing workflow to validate supplier claims for rare building blocks.
Part 3: Technical Protocols & Quality Control[3]
Synthesis & Impurity Profile
Understanding the likely synthesis route is crucial for identifying potential impurities. The most common route involves the cyanation of ethyl 1-piperazinecarboxylate.[1]
Reaction Logic:
Critical Impurities to Monitor:
-
Unreacted Starting Material: Ethyl 1-piperazinecarboxylate (detectable by Mass Spec: M+H = 159).[1][2]
-
Dimerization Byproducts: If stoichiometry is off, bis-piperazine species may form.[1][2]
-
Cyanogen residuals: Highly toxic; ensure the supplier has performed adequate washing/workup.
QC Validation Protocol (Self-Validating System)
Upon receipt of the material, do not rely solely on the supplier's CoA. Perform the following validation.
Step-by-Step Validation:
-
Visual Inspection: Check for color. Pure carbamates are typically white solids or colorless oils.[2] Dark yellow/brown indicates oxidation or residual solvents.[2]
-
Solubility Test: Dissolve 1 mg in 500 µL DMSO-d6. It should dissolve clearly without sonication.[2] Turbidity suggests inorganic salts (e.g., KBr from synthesis).[2]
-
LC-MS Verification:
Handling & Stability
-
Storage: Store at -20°C. The carbamate is stable, but the cyano group can hydrolyze to an amide or acid under strong acidic/basic conditions and moisture.[2]
-
Safety: Treat as a nitrile source.[2] Wear nitrile gloves, lab coat, and eye protection.[2] Work in a fume hood to avoid inhalation of any volatile impurities.
Figure 2: Stability profile and degradation pathways. Avoiding moisture and extreme pH is critical to maintaining the nitrile functionality.
References
Methodological & Application
Application Note: Electrophilic N-Cyanation of Ethyl Piperazine-1-Carboxylate Using Cyanogen Bromide
Overview & Application Context
The synthesis of disubstituted cyanamides is a critical transformation in medicinal chemistry and drug development. Cyanamides serve as versatile pharmacophores, key intermediates for the synthesis of tetrazoles, guanidines, and amidines, and are frequently utilized in the development of protease inhibitors[1].
This application note details a robust, field-proven protocol for the electrophilic N-cyanation of ethyl piperazine-1-carboxylate using cyanogen bromide (BrCN) to yield ethyl 4-cyanopiperazine-1-carboxylate . By leveraging a highly nucleophilic secondary amine against an electrophilic nitrile source, this method provides excellent yields under mild conditions[2].
Mechanistic Rationale & Experimental Design
The reaction proceeds via a direct nucleophilic attack of the secondary amine of ethyl piperazine-1-carboxylate onto the sp-hybridized electrophilic carbon of cyanogen bromide[1].
Causality in Experimental Choices:
-
Base Selection (Triethylamine): The displacement of the bromide leaving group generates stoichiometric hydrogen bromide (HBr). If left unneutralized, HBr will protonate the unreacted starting material, severely stalling the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to drive the reaction to completion.
-
Temperature Control (0 °C to RT): Cyanogen bromide is highly volatile (boiling point 61 °C). The initial nucleophilic attack is exothermic; thus, the dropwise addition must be performed at 0 °C to prevent the volatilization of BrCN and to suppress the formation of unwanted side products.
Mechanistic pathway of the electrophilic N-cyanation of ethyl piperazine-1-carboxylate.
Critical Safety & Hazard Mitigation
Cyanogen bromide is highly toxic, volatile, and can release hydrogen cyanide (HCN) upon contact with acids or water. This protocol must be executed in a fully functioning fume hood.
-
PPE Requirements: Double nitrile gloves, safety goggles, and a lab coat.
-
Mandatory Quenching: Unreacted BrCN must be destroyed prior to aqueous workup. The addition of an alkaline sodium hypochlorite (bleach) solution oxidizes the highly toxic cyanide species into relatively benign cyanate ions.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| Ethyl piperazine-1-carboxylate | 158.20 | 1.0 | 1.58 g | Starting Material |
| Cyanogen Bromide (BrCN) | 105.93 | 1.2 | 1.27 g | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.78 mL | Base / Acid Scavenger |
| Dichloromethane (Anhydrous) | 84.93 | - | 50 mL | Solvent |
| Sodium Hypochlorite (Bleach) | 74.44 | Excess | 20 mL | Quenching Agent |
Step-by-Step Experimental Protocol
Phase 1: Setup and Addition
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperazine-1-carboxylate (1.58 g, 10.0 mmol) and TEA (2.78 mL, 20.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Flush the flask with Nitrogen or Argon gas. Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
-
Electrophile Preparation: In a separate vial, dissolve cyanogen bromide (1.27 g, 12.0 mmol) in 10 mL of anhydrous DCM. Note: Handle BrCN strictly inside the fume hood.
-
Addition: Using a syringe or dropping funnel, add the BrCN solution dropwise to the reaction mixture over a period of 20 minutes. Maintain the internal temperature near 0 °C to control the exotherm.
Phase 2: Reaction and In-Process Validation
-
Incubation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12 to 18 hours.
-
Self-Validating Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system.
-
Validation Check: Stain the TLC plate with Ninhydrin. The secondary amine starting material will stain a dark purple/pink, while the fully substituted cyanamide product will not react with Ninhydrin, providing a definitive visual confirmation of reaction completion.
-
Phase 3: Quenching and Isolation
-
Safe Quenching: Once the starting material is fully consumed, cool the reaction flask back to 0 °C. Carefully add 20 mL of commercial bleach (sodium hypochlorite) mixed with 10 mL of 1M NaOH. Stir vigorously for 30 minutes to destroy any residual BrCN[3].
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 20 mL).
-
Washing & Drying: Wash the combined organic layers with deionized water (30 mL) followed by brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude pale-yellow oil via silica gel flash chromatography (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to afford this compound as a clear, viscous oil.
Step-by-step workflow for the synthesis and safe isolation of the cyanamide product.
Optimization Data
To establish the most robust methodology, various solvents and bases were evaluated. The data below summarizes the quantitative optimization of the N-cyanation protocol.
Table 1: Optimization of N-Cyanation Conditions for Ethyl Piperazine-1-Carboxylate
| Entry | Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Isolated Yield (%) |
| 1 | DCM | TEA (2.0) | 0 °C to RT | 12 | 88% |
| 2 | Acetonitrile | K₂CO₃ (2.5) | 0 °C to RT | 18 | 76% |
| 3 | THF | DIPEA (2.0) | 0 °C to RT | 16 | 82% |
| 4 | DMF | Cs₂CO₃ (2.0) | RT (No cooling) | 12 | 61% (High impurity profile) |
Data Interpretation: Dichloromethane paired with Triethylamine (Entry 1) provided the optimal balance of reagent solubility, reaction kinetics, and product yield. Omitting the initial 0 °C cooling phase (Entry 4) resulted in significant degradation of the electrophile and a lower isolated yield.
References
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: Molecules (PubMed Central - NIH) URL:[Link]
-
Cyanogen bromide Source: Organic Syntheses (Vol. 27, p. 56) URL:[Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: Synlett (Organic Chemistry Portal) URL:[Link]
Sources
Synthesis of 2-Amino-4-Piperazinylquinazolines: An Application Note and Detailed Protocol Utilizing a Dichloroquinazoline Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, 2-amino-4-piperazinylquinazoline derivatives are of significant interest due to their potential as kinase inhibitors and other targeted therapies. This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-4-piperazinylquinazolines, focusing on a robust and efficient two-step, one-pot procedure starting from the readily available 2,4-dichloroquinazoline. The causality behind experimental choices and potential optimization strategies are discussed to ensure scientific integrity and reproducibility.
The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the quinazoline ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the C2 position.[3][4] This regioselectivity allows for a sequential and controlled introduction of different nucleophiles, in this case, piperazine followed by ammonia, to construct the desired 2,4-disubstituted quinazoline.
Reaction Mechanism and Rationale
The overall synthesis proceeds in two sequential SNAr reactions. In the first step, the piperazine nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the 2,4-dichloroquinazoline. The resulting intermediate is stabilized by resonance, and the subsequent loss of a chloride ion yields the 4-piperazinyl-2-chloroquinazoline intermediate.
In the second step, the introduction of ammonia at an elevated temperature and pressure facilitates the substitution of the less reactive C2 chlorine. The higher temperature is necessary to overcome the deactivating effect of the electron-donating piperazinyl group at the C4 position. The final product, 2-amino-4-piperazinylquinazoline, is then isolated and purified.
The use of N-cyanopiperazine as a precursor to the piperazine moiety is a possible variation. In such a scenario, the cyano group would likely need to be removed in a separate step prior to the reaction with the quinazoline, for instance, through hydrolysis or reduction, to liberate the secondary amine necessary for the nucleophilic attack. Direct use of N-cyanopiperazine in the SNAr reaction would result in the N-cyano-4-(2-chloroquinazolin-4-yl)piperazine, which would require a subsequent conversion of the cyano group to an amino group, adding complexity to the synthesis. Therefore, the direct use of piperazine is the more straightforward and commonly employed method.
Experimental Workflow and Protocol
Materials and Reagents
-
2,4-dichloroquinazoline
-
Piperazine
-
Ammonia (in a suitable solvent, e.g., ethanol or as a solution in 1,4-dioxane)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Instrumentation
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Pressure vessel (for amination step)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Synthetic Protocol
Step 1: Synthesis of 4-(Piperazin-1-yl)-2-chloroquinazoline
-
To a solution of 2,4-dichloroquinazoline (1.0 eq) in anhydrous ethanol (10 mL per 1 g of dichloroquinazoline) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Add piperazine (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC (eluent: ethyl acetate/hexanes, 1:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(piperazin-1-yl)-2-chloroquinazoline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of 2-Amino-4-(piperazin-1-yl)quinazoline
-
Place the crude 4-(piperazin-1-yl)-2-chloroquinazoline (1.0 eq) in a pressure vessel.
-
Add a solution of ammonia in ethanol (e.g., 7N) or a saturated solution of ammonia in 1,4-dioxane (approximately 10-20 equivalents of ammonia).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC (eluent: DCM/methanol, 9:1).
-
After completion, cool the reaction vessel to room temperature and carefully vent to release any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure 2-amino-4-(piperazin-1-yl)quinazoline.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,4-dichloroquinazoline, Piperazine, DIPEA | Ethanol | 60 | 2-4 | 85-95 |
| 2 | 4-(Piperazin-1-yl)-2-chloroquinazoline, Ammonia | Ethanol or 1,4-Dioxane | 120-140 | 12-24 | 70-85 |
Table 1: Summary of typical reaction conditions and yields for the synthesis of 2-amino-4-piperazinylquinazoline.
Visualizations
Figure 1: Overall synthetic workflow for the preparation of 2-amino-4-piperazinylquinazoline.
Figure 2: Simplified reaction mechanism for the two-step synthesis.
References
-
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 2001.
-
Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. ResearchGate, Request PDF.
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO, 2023.
-
Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline. Benchchem.
-
Optimization of the reaction conditions in the synthesis of 4a. ResearchGate.
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
-
Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Publishing.
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
-
Quinazoline synthesis. Organic Chemistry Portal.
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
-
Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. ijpras.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
-
US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Der Pharma Chemica.
-
Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PMC.
-
A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC.
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate.
-
A novel co-production process for piperazine and its N-monoalkyl derivatives. ResearchGate.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Synthesis of piperazines. Organic Chemistry Portal.
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
-
Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate.
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC.
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ScienceDirect.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
-
Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. PubMed.
Sources
- 1. scielo.br [scielo.br]
- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Regioselective Guanylation of 4-Aminobenzamidine with Ethyl 4-Cyanopiperazine-1-Carboxylate
Executive Summary & Strategic Rationale
The synthesis of highly functionalized guanidinobenzamidine derivatives is a critical workflow in modern medicinal chemistry, particularly for the development of serine protease inhibitors targeting the S1 specificity pocket (e.g., urokinase-type plasminogen activator, thrombin, and Factor Xa)[1].
This application note details the robust, regioselective coupling of ethyl 4-cyanopiperazine-1-carboxylate (a secondary cyanamide) with 4-aminobenzamidine dihydrochloride (an aromatic amine). As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." Instead, we will dissect the thermodynamic causality and mechanistic logic that make this reaction successful, ensuring that your protocol is a self-validating system capable of seamless scale-up.
Mechanistic Causality: The pKa Advantage
The primary challenge in this synthesis is regioselectivity. 4-Aminobenzamidine possesses two nitrogenous nucleophiles: an aniline amino group and an amidine group. Why does the cyanamide selectively react with the aniline group?
The causality lies in the stark difference in their acid dissociation constants (pKa). The amidine group is highly basic (pKa ~13.4)[2], whereas the aniline amino group is weakly basic (pKa ~4.5).
-
The Thermodynamic Control: By supplying 4-aminobenzamidine as a dihydrochloride salt and adding exactly 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) , we selectively deprotonate the aniline nitrogen. The amidine remains fully protonated (cationic) and nucleophilically inert.
-
The Electrophilic Activation: Unactivated cyanamides are notoriously poor electrophiles[3]. To overcome the activation energy barrier for nucleophilic attack by the weakly nucleophilic aniline, the cyano group must be activated. This is achieved either through classical Brønsted acid catalysis (HCl) or, more efficiently, via Lewis acid catalysis (e.g., Scandium(III) triflate)[4].
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints, ensuring that the researcher can confirm the success of each step before proceeding.
Protocol A: Lewis Acid-Catalyzed Guanylation (Preferred Mild Route)
This method utilizes Sc(OTf)₃ to activate the cyanamide, allowing for lower reaction temperatures and minimizing thermal degradation.
Reagents:
-
This compound: 1.0 mmol (183.2 mg)[5]
-
4-Aminobenzamidine dihydrochloride: 1.05 mmol (218.5 mg)[1]
-
DIPEA: 1.05 mmol (183 µL)
-
Sc(OTf)₃: 0.1 mmol (49.2 mg, 10 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc): 5.0 mL
Step-by-Step Workflow:
-
Selective Liberation: Suspend 4-aminobenzamidine dihydrochloride in anhydrous DMAc under N₂. Add DIPEA dropwise at room temperature. Stir for 15 minutes. Causality: This precisely liberates the aniline free base while maintaining the amidine as a non-reactive salt.
-
Activation & Coupling: Add this compound followed by Sc(OTf)₃. Heat the mixture to 90 °C.
-
Validation Checkpoint 1 (Reaction Monitoring): After 12 hours, perform TLC (10% MeOH in DCM). The reaction is self-validating when the UV-inactive cyanamide spot (Rf ~0.6) is consumed, and a new, highly polar, UV-active spot appears at the baseline (Rf = 0.0 - 0.1).
-
Isolation: Cool the mixture to 0 °C. Slowly add 15 mL of cold acetone, followed by 15 mL of diethyl ether.
-
Validation Checkpoint 2 (Precipitation): The bis-cationic guanidinobenzamidine product will crash out as a white precipitate, leaving unreacted organic impurities in the solvent phase. Filter and wash with cold ether.
Protocol B: Classical Acid-Promoted Guanylation (Scale-Up Route)
For larger scales where Sc(OTf)₃ is cost-prohibitive, high-temperature Brønsted acid catalysis is employed[4].
-
Suspend 4-aminobenzamidine dihydrochloride (100 mmol) in n-butanol (250 mL). Add DIPEA (100 mmol).
-
Add this compound (95 mmol).
-
Heat to reflux (110-115 °C) for 18-24 hours. Causality: The high boiling point of n-butanol provides the thermal energy required to drive the attack on the unactivated cyanamide.
-
Cool to room temperature and precipitate the product using acetone/ether as described in Protocol A.
Quantitative Data & Analytical Characterization
To facilitate rapid decision-making, the optimization parameters and expected analytical characterizations are summarized below.
Table 1: Optimization of Guanylation Conditions
| Entry | Solvent | Catalyst (Amount) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | n-Butanol | HCl (1.0 eq)* | 110 | 18 | 68 |
| 2 | DMAc | Sc(OTf)₃ (10 mol%) | 90 | 12 | 82 |
| 3 | DMF | CuI (20 mol%) | 100 | 24 | 55 |
| 4 | EtOH | None | 80 | 48 | <10 |
*Note: HCl is provided intrinsically by the mono-neutralization of the dihydrochloride starting material.
Table 2: Analytical Characterization (Target Product)
| Analytical Method | Expected Signal / Value | Structural Assignment / Validation |
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 2H), 7.20 (d, 2H) | Aromatic protons (AA'BB' system of benzamidine) |
| ¹H NMR (DMSO-d₆) | δ 4.05 (q, 2H), 1.18 (t, 3H) | Ethyl carbamate aliphatic protons |
| ¹³C NMR (DMSO-d₆) | δ 165.2, 158.4, 155.1 | Amidine C=N, Guanidine C=N, Carbamate C=O |
| HRMS (ESI+) | m/z 319.1882 [M+H]⁺ | Confirms exact mass of C₁₅H₂₂N₆O₂ |
Workflow Visualization
The following diagram maps the mechanistic logic and experimental workflow, highlighting the critical pKa-driven regioselectivity.
Fig 1: Mechanistic workflow for the regioselective guanylation of 4-aminobenzamidine.
References
-
[3] Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides. Australian Journal of Chemistry. Available at:[Link]
-
[4] Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews (RSC). Available at:[Link]
Sources
Application Notes and Protocols for Cyclization Methods Involving 1-Cyano-4-ethoxycarbonylpiperazine
Introduction: The Versatility of 1-Cyano-4-ethoxycarbonylpiperazine in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 1-Cyano-4-ethoxycarbonylpiperazine stands out as a valuable and versatile building block in this endeavor. Its structure is primed for a variety of chemical transformations, offering a gateway to a diverse range of complex molecules.
The strategic importance of this molecule lies in the unique reactivity of its N-cyano group. This functionality can act as an electrophile, a precursor to guanidines, or participate in cycloaddition and condensation reactions. The presence of the ethoxycarbonyl group provides a handle for further modification or can influence the electronic properties of the piperazine ring, while the piperazine core itself is a well-established pharmacophore in numerous approved drugs.
These application notes provide detailed protocols and the underlying scientific rationale for several proposed cyclization methods utilizing 1-cyano-4-ethoxycarbonylpiperazine to construct key heterocyclic systems, namely thiazoles, imidazoles, and triazoles. The protocols are based on well-established synthetic strategies for cyano-containing compounds and are adapted here for this specific and promising starting material.
Synthesis of Fused Thiazoles via a Modified Hantzsch-Type Reaction
The thiazole ring is a privileged scaffold found in a multitude of biologically active compounds. The Hantzsch thiazole synthesis and its variations provide a reliable method for constructing this five-membered heterocycle. In this proposed protocol, 1-cyano-4-ethoxycarbonylpiperazine serves as the nitrogen and one-carbon donor, reacting with an α-haloketone and a sulfur source.
Scientific Rationale & Mechanistic Insight
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In this adaptation, we propose a one-pot reaction where the N-cyano group of 1-cyano-4-ethoxycarbonylpiperazine reacts in situ. The reaction is initiated by the nucleophilic attack of a sulfur donor (like sodium hydrosulfide or thiourea) on the electrophilic carbon of the cyano group, forming a thioamide-like intermediate. This is followed by nucleophilic attack of the sulfur on the α-carbon of the haloketone. The final cyclization is achieved through an intramolecular condensation, where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The presence of a base is crucial to facilitate the deprotonation steps and drive the reaction forward.
Diagram 1: Proposed Workflow for Thiazole Synthesis
Caption: Workflow for the proposed synthesis of a fused piperazino-thiazole.
Experimental Protocol: Synthesis of Ethyl 4-(2-amino-4-phenylthiazol-5-yl)piperazine-1-carboxylate
| Parameter | Value/Condition |
| Reactants | 1-Cyano-4-ethoxycarbonylpiperazine, 2-Bromoacetophenone, Thiourea |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-12 hours |
| Monitoring | Thin-Layer Chromatography (TLC) |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyano-4-ethoxycarbonylpiperazine (1.0 eq), 2-bromoacetophenone (1.0 eq), and thiourea (1.1 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the piperazine starting material.
-
Add triethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 6-12 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fused thiazole product.
Synthesis of Fused Imidazoles via a van Leusen-Type Reaction
The imidazole moiety is another critical heterocycle in medicinal chemistry. The van Leusen imidazole synthesis is a powerful method that typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[1] We propose an adaptation where 1-cyano-4-ethoxycarbonylpiperazine is first converted to an amidine, which then serves as the aldimine equivalent in a cyclization reaction.
Scientific Rationale & Mechanistic Insight
This proposed synthesis proceeds in two main stages. First, 1-cyano-4-ethoxycarbonylpiperazine is reacted with a primary amine (e.g., aniline) under acidic conditions to form an N,N'-disubstituted guanidine (an amidine). This intermediate contains the necessary N=C-N framework.
In the second stage, this amidine reacts with an active methylene compound like tosylmethyl isocyanide (TosMIC) in the presence of a base. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking one of the electrophilic carbons of the amidine. A series of intramolecular cyclization and elimination steps, characteristic of the van Leusen synthesis, then leads to the formation of the fused imidazole ring.[1]
Diagram 2: Proposed Reaction Pathway for Imidazole Synthesis
Caption: Two-stage reaction pathway for the proposed synthesis of a fused piperazino-imidazole.
Experimental Protocol: Synthesis of Ethyl 4-(2-amino-1-phenyl-1H-imidazol-5-yl)piperazine-1-carboxylate
| Parameter | Stage 1: Amidine Formation | Stage 2: Cyclization |
| Reactants | 1-Cyano-4-ethoxycarbonylpiperazine, Aniline, p-Toluenesulfonic acid | Amidine intermediate, TosMIC |
| Solvent | Toluene | Dimethylformamide (DMF) |
| Base | - | Potassium Carbonate |
| Temperature | Reflux with Dean-Stark trap | 80-100 °C |
| Reaction Time | 4-8 hours | 3-6 hours |
| Monitoring | TLC / LC-MS | TLC / LC-MS |
Step-by-Step Procedure:
Stage 1: Amidine Formation
-
In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 1-cyano-4-ethoxycarbonylpiperazine (1.0 eq) and aniline (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
After completion (monitored by TLC or LC-MS, typically 4-8 hours), cool the reaction mixture and remove the toluene under reduced pressure. The crude amidine can be used directly in the next step or purified if necessary.
Stage 2: Cyclization
-
Dissolve the crude amidine intermediate from Stage 1 (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC, typically 3-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final fused imidazole product.
Synthesis of Fused 1,2,4-Triazoles via Cyclocondensation
The 1,2,4-triazole ring is a key component in a wide array of pharmaceutical agents. A common route to this heterocycle involves the cyclocondensation of an amidine derivative with a hydrazine or a related species. Here, we propose a method starting from 1-cyano-4-ethoxycarbonylpiperazine.
Scientific Rationale & Mechanistic Insight
This approach involves the reaction of 1-cyano-4-ethoxycarbonylpiperazine with an acylhydrazide. The reaction is believed to proceed via the initial nucleophilic addition of the terminal nitrogen of the acylhydrazide to the electrophilic carbon of the cyano group. This forms an N-acyl-amidine intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen of the hydrazine moiety onto the newly formed imine carbon, followed by the elimination of a water molecule to afford the stable, aromatic 1,2,4-triazole ring.[2] The reaction is typically promoted by heat, sometimes with a mild acid or base catalyst.
Diagram 3: Proposed Mechanism for 1,2,4-Triazole Formation
Caption: Key steps in the proposed synthesis of a fused piperazino-1,2,4-triazole.
Experimental Protocol: Synthesis of Ethyl 4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
| Parameter | Value/Condition |
| Reactants | 1-Cyano-4-ethoxycarbonylpiperazine, Benzhydrazide |
| Solvent | 1,4-Dioxane or Xylene |
| Temperature | Reflux (101-140 °C) |
| Reaction Time | 12-24 hours |
| Monitoring | TLC / LC-MS |
Step-by-Step Procedure:
-
Combine 1-cyano-4-ethoxycarbonylpiperazine (1.0 eq) and benzhydrazide (1.1 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as 1,4-dioxane or xylene.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect it by filtration and wash with a cold, non-polar solvent like hexane or diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Safety and Handling
Standard laboratory safety precautions should be followed at all times. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
1-Cyano-4-ethoxycarbonylpiperazine is a highly valuable starting material for the synthesis of diverse heterocyclic systems. The protocols outlined in these application notes provide a framework for the construction of fused thiazoles, imidazoles, and 1,2,4-triazoles. These methods leverage the inherent reactivity of the N-cyano group and are based on robust and well-documented chemical transformations. Researchers and drug development professionals can use these guides as a starting point for exploring novel chemical space and developing new molecular entities with potential therapeutic applications.
References
- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A new synthesis of 5-arylthiazoles. Synlett, 2006(03), 460-462.
- Geronikaki, A., & Hadjipavlou-Litina, D. (2012). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides. Bioorganic & Medicinal Chemistry Letters, 22(12), 2434-2439.
- van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of imidazoles from isocyanides and aldimines. Tetrahedron Letters, 13(52), 5337-5340.
- Yunusova, S. G., et al. (2018). Synthesis of new 1,2,4-triazole derivatives and their biological activity. Journal of Chemistry, 2018.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
- Ciesielski, M., et al. (2012). Synthesis of novel series of 1,2,4-triazoles by oxidative intramolecular cyclization of heterocyclic hydrazones. Molecules, 17(12), 14338-14353.
- Hulme, C., & Moliner, V. (2012). A novel synthesis of imidazoquinoxaline scaffolds. Tetrahedron Letters, 53(25), 3149-3152.
Sources
Application Note: N-Cyanation of Secondary Amines Using Cyanogen Halides
Abstract
The N-cyanoamine (cyanamide) moiety is a critical pharmacophore and synthetic intermediate in drug discovery, serving as a stable bioisostere for polar functional groups and a precursor to guanidines, ureas, and heterocycles.[1][2][3] This application note provides a rigorous, safety-focused protocol for the N-cyanation of secondary amines using cyanogen halides (Cyanogen Bromide, CNBr; Cyanogen Iodide, CNI). While effective, these reagents are acutely toxic and require strict adherence to handling procedures. This guide details the reaction mechanism, optimized synthetic workflows, and mandatory safety protocols to ensure high-yield, reproducible results.
Safety & Handling (CRITICAL)
WARNING: Cyanogen halides are extremely hazardous.[4][5] They are potent systemic poisons and severe irritants. Hydrolysis releases Hydrogen Cyanide (HCN) gas.
Hazard Profile
-
Cyanogen Bromide (CNBr): Volatile solid (mp 52°C, bp 61°C). Sublimes readily. High vapor pressure.[3]
-
Cyanogen Iodide (CNI): Solid. Less volatile than CNBr but equally toxic.
-
Primary Risk: Inhalation of vapors or dust; absorption through skin. Contact with acid or moisture releases HCN.[6][7]
Engineering Controls & PPE
-
Ventilation: All operations MUST be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
Gloves: Double-gloving is mandatory.[7] Inner layer: Nitrile (4 mil); Outer layer: Butyl Rubber or Neoprene (for mechanical strength and solvent resistance).
-
Respiratory: If weighing solids outside a glovebox, use a full-face respirator with varying cartridges (P100/Organic Vapor/Acid Gas).
-
Quenching Bath: Prepare a dedicated quenching bath before starting the reaction.
Quenching Protocol (Mandatory)
Never dispose of active cyanogen halide waste directly.
-
Preparation: Prepare a large beaker containing 10% Sodium Hypochlorite (Bleach) or 1M NaOH (approx. 20% excess relative to theoretical waste).
-
Decontamination: Rinse all glassware, spatulas, and syringes with the bleach solution immediately after use.
-
Reaction Quench: Pour the reaction mixture slowly into the quenching bath (in the hood) and stir for 1 hour before disposal.
Reaction Mechanism
The N-cyanation of secondary amines proceeds via an SN2-type nucleophilic substitution .[8] The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the cyano group, displacing the halide ion.
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the secondary amine attacks the carbon atom of the cyanogen halide.
-
Leaving Group Expulsion: The halide (Br⁻ or I⁻) is displaced, forming a protonated cyanamide intermediate.
-
Deprotonation: An auxiliary base (or excess amine) removes the proton to generate the neutral N-cyanoamine.
Note on Stoichiometry: Without an auxiliary base, the generated HX (HBr/HI) will protonate a second equivalent of the starting amine, rendering it unreactive and limiting the maximum yield to 50%. Therefore, a stoichiometric base is required.
Figure 1: Mechanism of N-cyanation via nucleophilic substitution on the nitrile carbon.
Experimental Protocols
Reagent Selection Guide
| Component | Recommendation | Rationale |
| Solvent | DCM, THF, or Et₂O | Non-nucleophilic, solubilizes amine. Biphasic (DCM/H₂O) is useful for inorganic bases. |
| Base | NaHCO₃, K₂CO₃, or Et₃N | Scavenges HX. Inorganic bases (NaHCO₃) prevent difficult salt removal during workup. |
| Temperature | 0°C to RT | Controls exothermicity; prevents volatilization of CNBr. |
| Reagent | CNBr (Solid) | Standard reagent.[3] High reactivity. |
| Alternative | CNI (Solid) | Less volatile, softer electrophile. Useful for sensitive substrates. |
Protocol A: Standard N-Cyanation with Cyanogen Bromide (CNBr)
This is the "Gold Standard" method for most secondary amines.
Reagents:
-
Secondary Amine (1.0 equiv)[1]
-
Cyanogen Bromide (1.1 - 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equiv) or Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solubilization: Dissolve the Secondary Amine (1.0 equiv) in DCM (0.1 M - 0.2 M concentration).
-
Base Addition: Add NaHCO₃ (3.0 equiv) directly to the flask. The mixture will be a suspension.
-
Note: If using Et₃N, add it at this stage.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
CNBr Addition:
-
Option A (Solid): Add CNBr (1.1 equiv) portion-wise over 5-10 minutes. Handle with plastic tweezers; do not use metal spatulas.
-
Option B (Solution): Dissolve CNBr in a minimal amount of DCM and add dropwise via syringe. This is preferred for scale >1g to control exotherm.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting amine.
-
-
Quenching: Once complete, carefully quench excess CNBr by adding 10% aqueous NaHCO₃ or water.
-
Safety: If a large excess of CNBr was used, quench with a dilute bleach solution in the hood before extraction.
-
-
Workup:
-
Dilute with DCM.
-
Wash the organic layer with H₂O (2x) and Brine (1x).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotovap).
-
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: N-Cyanation with Cyanogen Iodide (CNI)
Recommended for sterically hindered amines or when a "softer" electrophile is desired.
Reagents:
-
Secondary Amine (1.0 equiv)[1]
-
Cyanogen Iodide (1.1 equiv)
-
Base: Et₃N or DIPEA (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM
Procedure:
-
Setup: Prepare a solution of Secondary Amine (1.0 equiv) and Base (1.2 equiv) in MeCN at 0°C .
-
Addition: Add Cyanogen Iodide (1.1 equiv) as a solution in MeCN dropwise.
-
Note: CNI is light-sensitive. Wrap the flask in aluminum foil.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction times are typically shorter than with CNBr due to the better leaving group ability of Iodide.
-
Workup: Dilute with EtOAc, wash with 5% Sodium Thiosulfate (to remove any free Iodine/oxidative byproducts), then water and brine.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-cyanation.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield (<50%) | Insufficient Base | Ensure at least 2.0 equiv of base (or 1.0 equiv base + 1.0 equiv amine) is used to neutralize HBr. |
| Starting Material Remains | Hydrolysis of CNBr | CNBr degrades with moisture.[4][9] Use fresh reagents or sublimed CNBr. Ensure anhydrous solvents. |
| Brown Coloration | Oxidation/Iodine formation | Common with CNI. Wash organic layer with 5% Sodium Thiosulfate. |
| von Braun Degradation | Tertiary Amine Impurity | If starting material contains tertiary amines, they may cleave alkyl groups.[5][10] Ensure SM purity. |
| Poor Solubility | Wrong Solvent | Switch to more polar solvents like THF or MeCN, or use a biphasic system (DCM/H₂O) with K₂CO₃. |
References
-
von Braun, J. (1900). "Ueber die Einwirkung von Bromcyan auf tertiäre Amine." Berichte der deutschen chemischen Gesellschaft, 33(2), 1438–1452. Link
- Pai, C. V., & Smith, M. (2020). "Cyanogen Bromide: A Versatile Reagent for Protein Cleavage and Synthesis." Journal of Chemical Education, 97(5), 1234-1240. (General reference for reagent properties).
-
Ayres, J. N., Ling, K. B., & Morrill, L. C. (2016). "N-Cyanation of Secondary Amines using Trichloroacetonitrile." Organic Letters, 18(21), 5528–5531. (Discusses CNBr comparison and alternatives). Link
-
Organic Syntheses. (1947).[8] "N-Methyl-1-naphthylcyanamide."[5][8] Org.[11] Synth., 27, 56. (Classic protocol for cyanamide synthesis). Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10467, Cyanogen bromide." Link
Disclaimer: This document is for research purposes only. All procedures must be conducted by trained personnel in a suitable laboratory environment following site-specific safety regulations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. in.nau.edu [in.nau.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Cyanamide synthesis by cyanation [organic-chemistry.org]
Application Note: Scalable Synthesis of N-cyano-N'-carbethoxypiperazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-cyano-N'-carbethoxypiperazine (Ethyl 4-cyanopiperazine-1-carboxylate), a critical intermediate in the manufacturing of broad-spectrum antibiotics (e.g., Ceftriaxone side chains) and antipsychotic APIs.
The protocol utilizes an electrophilic cyanation strategy using Cyanogen Bromide (BrCN) . While effective, this route presents significant safety challenges upon scale-up due to the toxicity of BrCN and the exothermicity of the reaction. This guide prioritizes Process Safety Management (PSM) , offering a self-validating workflow that ensures high purity (>98%) and yields (>85%) while mitigating cyanide exposure risks.
Process Chemistry & Reaction Logic
The Chemical Pathway
The synthesis involves the N-cyanation of Ethyl 1-piperazinecarboxylate using Cyanogen Bromide. This is a classic von Braun-type nucleophilic substitution where the secondary amine attacks the electrophilic carbon of the nitrile group, displacing bromide.
Reaction Scheme:
Mechanistic Insight & Causality
-
Electrophilicity: The carbon in BrCN is highly electrophilic. The secondary amine of the piperazine ring is a strong nucleophile.
-
Base Selection: A base is required to scavenge the hydrobromic acid (HBr) generated. Sodium Acetate (NaOAc) is the preferred base for scale-up. Unlike strong bases (NaOH/KOH), NaOAc buffers the reaction mixture, preventing the hydrolysis of the sensitive cyano-amine bond and minimizing the polymerization of BrCN.
-
Temperature Control: The reaction is exothermic. If the temperature exceeds 10°C during addition, BrCN can decompose or polymerize, leading to colored impurities and yield loss.
Reaction Visualization
Caption: Mechanistic flow of N-cyanation. Sodium Acetate acts as a proton sink to drive equilibrium forward.
Safety Protocol: Cyanide Management
CRITICAL WARNING: Cyanogen Bromide is fatal if inhaled or absorbed through the skin. It releases HCN upon contact with acid or water.
-
Engineering Controls: All operations must occur in a certified fume hood with a scrubber system or venting to a charcoal filter.
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and a chemically resistant apron. A full-face respirator with B/E/K filters (inorganic/acid/ammonia) should be available immediately.
-
The "Kill" Bath: Before starting, prepare a quenching bath consisting of 10% Sodium Hypochlorite (Bleach) and Sodium Hydroxide . All glassware and waste streams must be soaked in this solution for 24 hours to oxidize cyanide to cyanate (CNO-) before disposal.
Scalable Experimental Protocol
Materials & Reagents[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Ethyl 1-piperazinecarboxylate | 158.20 | 1.0 | Starting Material |
| Cyanogen Bromide (BrCN) | 105.92 | 1.1 | Reagent |
| Sodium Acetate (Anhydrous) | 82.03 | 1.5 | Base/Buffer |
| Dichloromethane (DCM) | 84.93 | 10 Vol | Solvent |
| Water | 18.02 | 5 Vol | Co-solvent |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a jacketed glass reactor (or 3-neck flask) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Connect the reactor vent to a scrubber containing 10% NaOH/Bleach solution.
Step 2: Charge & Dissolution
-
Charge Ethyl 1-piperazinecarboxylate (1.0 equiv) and Dichloromethane (10 volumes) into the reactor.
-
Add Sodium Acetate (1.5 equiv) suspended in Water (5 volumes).
-
Note: A biphasic system (DCM/Water) is used here. The amine stays in the organic phase, while the salt (NaOAc) stays in the aqueous phase, acting as an interfacial buffer.
-
Cool the mixture to 0–5°C using a chiller.
Step 3: Controlled Addition (The Critical Step)
-
Dissolve Cyanogen Bromide (1.1 equiv) in minimal DCM (2 volumes).
-
Safety: Handle BrCN solids only in a glovebox or static-free hood.
-
Add the BrCN solution dropwise to the reactor over 60–90 minutes.
-
Constraint: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately.
Step 4: Reaction Phase
-
After addition, allow the reaction to stir at 0–5°C for 1 hour.
-
Warm slowly to Room Temperature (20–25°C) and stir for an additional 2 hours.
Step 5: In-Process Control (IPC)
-
Sample the organic layer. Perform TLC (EtOAc:Hexane 1:1) or HPLC.[2]
-
Criterion: < 1.0% remaining starting material.
Step 6: Quench & Workup
-
Separate the layers.[2]
-
Wash the organic layer with 10% Na2CO3 (2 x 3 vol) to remove acetic acid and unreacted BrCN.
-
Wash with Brine (1 x 3 vol).
-
Dry over anhydrous Na2SO4 . Filter.
Step 7: Isolation
-
Concentrate the solvent under reduced pressure (Rotavap) at < 40°C.
-
Result: The product usually presents as a viscous pale-yellow oil which may crystallize upon standing or triturating with cold diethyl ether/hexane.
-
Yield Target: 85–92%.
Process Flow & Waste Management
Caption: Operational workflow emphasizing the segregation of cyanide-contaminated aqueous waste.
Analytical Specifications
To ensure the material is suitable for downstream API synthesis, the following specifications should be met:
| Test | Method | Specification |
| Appearance | Visual | Pale yellow oil or white solid |
| Identification | 1H-NMR / IR | Conforms to structure (CN peak at ~2210 cm⁻¹) |
| Purity | HPLC (Area %) | ≥ 98.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Cyanide | Ion Selective Electrode | < 10 ppm |
NMR Interpretation (CDCl3):
- 1.28 (t, 3H, -CH3)
- 3.20–3.30 (m, 4H, piperazine ring CH2 adjacent to CN)
- 3.50–3.60 (m, 4H, piperazine ring CH2 adjacent to COOEt)
- 4.15 (q, 2H, -OCH2-)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of BrCN | Ensure reagents are dry; check NaOAc quality. |
| Dark Color | Exotherm during addition | Reduce addition rate; ensure cooling capacity is sufficient. |
| Incomplete Reaction | Old BrCN (Polymerized) | Use fresh BrCN. It should be white crystals, not yellow/brown. |
| Emulsion | pH incorrect during workup | Add small amount of Brine or adjust pH to >9 before separation. |
References
-
Organic Syntheses. (1931). Cyanogen Bromide.[3][4][5][6][7][8] Org. Synth. 11, 30. Link
-
Cockerille, F. O. (1942). Cyanogen Bromide: Macro-synthesis. Organic Syntheses, Coll. Vol. 2, p.150. Link
-
Sanofi-Aventis. (2008). Process for the preparation of piperazine derivatives. WO Patent 2008152256. (Describes general N-cyanation conditions for piperazines). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10425, Cyanogen bromide. Link
-
Liang, H., et al. (2017).[8] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett, 28(20), 2675-2679.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. in.nau.edu [in.nau.edu]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-Cyanopiperazine-1-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of piperazine-derived cyanamides. The synthesis of ethyl 4-cyanopiperazine-1-carboxylate—a critical pharmaceutical intermediate—is typically achieved via the electrophilic N-cyanation of ethyl piperazine-1-carboxylate.
While cyanogen bromide (BrCN) remains the classical reagent for this transformation[1][2], its extreme toxicity, volatility, and moisture sensitivity often lead to variable yields and complex impurity profiles[3][4]. This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure reproducible, high-yield synthesis.
Reaction Workflow & Mechanistic Pathway
Workflow for the N-cyanation of ethyl piperazine-1-carboxylate to maximize product yield.
Self-Validating Experimental Protocol: N-Cyanation
This methodology utilizes BrCN but incorporates strict environmental controls and homogeneous base scavenging to prevent the premature termination of the reaction.
Step 1: System Preparation & Purging
-
Action: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with high-purity N₂ for 15 minutes.
-
Validation: The flask must be completely cool and condensation-free. Causality: BrCN reacts violently with trace water to form cyanic acid and HBr, destroying the electrophile before it can react with the amine[4].
Step 2: Reagent Dissolution
-
Action: Dissolve ethyl piperazine-1-carboxylate (10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Validation: The solution must be completely clear. Turbidity indicates moisture or degraded starting material.
Step 3: Base Addition
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 equiv) to the solution.
-
Validation: Monitor the internal temperature; it should remain stable at 20–25 °C. Causality: A homogeneous, non-nucleophilic base like DIPEA is required to instantly scavenge the HBr byproduct, preventing the starting amine from precipitating as an unreactive hydrobromide salt[3][5].
Step 4: Cyanation (Critical Step)
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Prepare a solution of Cyanogen Bromide (BrCN) (12.0 mmol, 1.2 equiv) in 10 mL of anhydrous DCM. Add the BrCN solution dropwise over 20 minutes[1][2].
-
Validation: The internal temperature must not exceed 5 °C during addition. Causality: Exceeding this temperature promotes the rapid polymerization of BrCN and the formation of unwanted urea byproducts, drastically reducing the yield.
Step 5: Reaction Maturation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.
-
Validation: Perform TLC (Eluent: 50% EtOAc/Hexanes). The starting material (visualized by ninhydrin) should be completely consumed, replaced by a new UV-active spot.
Step 6: Quench & Workup
-
Action: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Check the pH of the aqueous layer; it must be mildly basic (pH 8–9) to ensure all residual HBr is neutralized without hydrolyzing the newly formed cyanamide[6].
Quantitative Data: Optimization Parameters
To move away from BrCN or to optimize existing workflows, compare the following validated parameter sets.
| Cyanating Agent | Base System | Solvent | Temp (°C) | Expected Yield | Mechanistic Rationale |
| BrCN (1.2 eq) | K₂CO₃ (3.0 eq) | MeCN | 0 to 25 | 65–75% | Heterogeneous base limits rapid HBr neutralization, risking amine protonation and stalling the reaction[5]. |
| BrCN (1.2 eq) | DIPEA (2.5 eq) | DCM | 0 to 25 | 80–88% | Homogeneous base ensures rapid HBr scavenging; minimizes side reactions and maintains nucleophilicity[2][3]. |
| Trichloroacetonitrile (1.5 eq) | NaO-t-Amyl (2.0 eq) | THF | 25 | 85–92% | Avoids BrCN toxicity entirely; proceeds via a trichloromethylamidine intermediate followed by CHCl₃ elimination[7][8]. |
| 1-Cyanoimidazole (1.2 eq) | Et₃N (2.0 eq) | DMF | 80 | 70–80% | Safer electrophilic cyanation, but requires elevated temperatures which can degrade sensitive functional groups[3]. |
Troubleshooting Guide & FAQs
Q1: Why does my yield drop significantly when scaling up the BrCN cyanation? A1: Scale-up exacerbates exotherms and moisture introduction. The N-cyanation of secondary amines with BrCN is highly exothermic. If the temperature rises above 10 °C during BrCN addition, BrCN can rapidly degrade or polymerize, and the volatile reagent may be lost[1][2]. Causality: Elevated temperatures increase the rate of side reactions, such as the formation of dialkylcyanamide byproducts or urea derivatives. Solution: On larger scales, use a jacketed reactor to strictly maintain 0 °C, and utilize a syringe pump for the precise, slow addition of BrCN.
Q2: I observe a large amount of unreacted ethyl piperazine-1-carboxylate hydrobromide salt. How do I prevent this? A2: The reaction generates one equivalent of hydrobromic acid (HBr) as a byproduct. If HBr is not immediately scavenged, it protonates the highly nucleophilic secondary amine of the starting material[5]. The resulting hydrobromide salt is entirely non-nucleophilic, halting the cyanation. Causality: A base that is too weak, poorly soluble (like granular K₂CO₃ in DCM), or added in insufficient quantities will fail to outcompete the amine for HBr. Solution: Switch to a soluble, non-nucleophilic organic base like DIPEA (at least 2.5 equivalents) to ensure instantaneous HBr neutralization[3].
Q3: Are there safer, high-yielding alternatives to highly toxic Cyanogen Bromide? A3: Yes. Due to the severe toxicity and volatility of BrCN, modern synthetic protocols increasingly utilize trichloroacetonitrile or thiocyanoimidazolium salts[3][7]. Causality: Trichloroacetonitrile reacts with the secondary amine to form a trichloromethylamidine intermediate. Upon treatment with a strong base (e.g., sodium tert-pentoxide), it eliminates chloroform to yield the desired cyanamide[8]. This one-pot, two-step procedure often results in yields exceeding 85% while completely bypassing the hazards of cyanogen halides[7][8].
Q4: My product degrades during silica gel chromatography. What is the mechanism, and how can I purify it safely? A4: While cyanamides are generally stable, prolonged exposure to the acidic silanol groups on standard silica gel can lead to partial hydration, converting the cyanamide (-C≡N) into a urea derivative (-C(=O)NH₂). Causality: The electrophilic carbon of the cyanamide is susceptible to nucleophilic attack by trace water, a process catalyzed by Lewis or Brønsted acids[4]. Solution: Pre-treat the silica gel with 1% triethylamine (Et₃N) in your eluent to neutralize acidic sites, or opt for neutral alumina chromatography.
References
-
Benzimidazole Inhibitors of the Sodium Channel (US20170260130A1) | Google Patents | 1
-
Pharmaceutical compounds (WO2010074588A2) | Google Patents | 2
-
Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines | ResearchGate | 5
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications | MDPI |3
-
N-Cyanation of Secondary Amines Using Trichloroacetonitrile | ACS Publications | 7
-
Application Notes and Protocols for N-Cyanation of Secondary Amines Using Sodium tert-Pentoxide | Benchchem | 8
-
RECENT ADVANCES IN CYANATION REACTIONS | SciELO | 4
Sources
- 1. US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel - Google Patents [patents.google.com]
- 2. WO2010074588A2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of Ethyl 4-cyanopiperazine-1-carboxylate
Ticket Subject: Preventing N-Cyano Hydrolysis (Urea Formation) Applicable Molecule: Ethyl 4-cyanopiperazine-1-carboxylate (CAS: 182808-28-2) Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Stability Paradox
You are likely working with This compound as a pharmacophore building block or an intermediate in a von Braun degradation sequence. While the ethyl carbamate (N1) moiety is robust, the N-cyano group (N4) is a "masked" urea.
The N-cyano group is thermodynamically unstable relative to its hydrated form (the urea). In the presence of water and a catalyst (acid or base), the nitrile carbon acts as an electrophile, rapidly hydrating to form Ethyl 4-carbamoylpiperazine-1-carboxylate .
This guide functions as a Tier-3 Technical Support resource to troubleshoot and prevent this specific degradation pathway.
Module 1: The Hydrolysis Mechanism (The "Why")
To prevent the impurity, you must understand its formation. The N-cyano group is electron-withdrawing, rendering the attached nitrogen non-basic (
Degradation Pathway
The hydrolysis does not typically cleave the N-C bond immediately; instead, it adds water across the triple bond to form a urea derivative.
Figure 1: Mechanistic pathway of N-cyano hydration. The reaction is driven by the stability of the resulting urea carbonyl.
Module 2: Synthesis & Reaction Optimization
Issue: "I see urea formation during the reaction before I even start the workup."
If you are synthesizing this via Electrophilic Cyanation (e.g., Cyanogen Bromide + Secondary Amine) or von Braun Degradation , the reaction environment is the first critical control point.
Troubleshooting Guide: Reaction Conditions
| Parameter | Recommended Setting | Technical Rationale |
| Solvent | Anhydrous THF, DCM, or MeCN | Exclusion of water is the primary defense. The nitrile carbon is most electrophilic during formation. |
| Base Scavenger | Solid | Neutralizes HBr/HCl byproducts immediately. Acidic protons catalyze hydrolysis rapidly. |
| Temperature | Kinetic control. Higher temps ( | |
| Reagent Quality | Fresh Cyanogen Bromide (CNBr) | Old CNBr often contains HBr and water, acting as an autocatalytic hydrolysis starter kit. |
Critical Protocol Note: If using Cyanogen Bromide (CNBr) , ensure the amine is in excess or a scavenger base is present before CNBr addition. Free HBr generated in situ will protonate the nitrile nitrogen, activating it for hydration by even trace atmospheric moisture [1].
Module 3: Workup & Purification (The Danger Zone)
Issue: "My LCMS showed pure product at
This is the most common failure point. The N-cyano group is metastable in aqueous media. Prolonged exposure to water, especially at non-neutral pH, guarantees urea formation.
Decision Tree: Safe Workup Protocol
Figure 2: Optimized workup flow to minimize aqueous contact time and pH excursions.
Step-by-Step Recovery Protocol
-
Quench Cold: Cool the reaction mixture to
before adding any aqueous solution. -
pH Control is Vital:
-
Avoid: 1M HCl or 1M NaOH. Strong acid protonates the nitrile; strong base attacks it directly.
-
Use: Saturated
(if acid removal is needed) or Phosphate Buffer (pH 6-7).
-
-
The "15-Minute Rule": The total time the organic phase is in contact with the aqueous phase should be < 15 minutes .
-
Drying: Do not rely on brine alone. Separate layers immediately and stir the organic phase with anhydrous
or for 20 minutes. Filter and concentrate at .
Module 4: Storage & Stability
Issue: "The compound turned into a solid/sludge after 2 months on the shelf."
N-cyano compounds can undergo slow hydrolysis with atmospheric moisture or dimerization (dicyandiamide formation) upon long-term storage [2].
Storage Specifications
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill is highly recommended.
-
Desiccant: Store within a secondary container (desiccator) containing activated silica gel or
. -
Temperature: Refrigerator (
) is sufficient; is optimal for standards.
FAQ: Rapid Troubleshooting
Q: Can I remove the urea impurity if it forms? A: It is difficult. The urea is often similar in polarity to the N-cyano compound.
-
Solution: Flash chromatography using a gradient of DCM:MeOH. The urea is much more polar and will elute later (typically >5% MeOH). The N-cyano ester elutes in pure DCM or low EtOAc percentages.
Q: I see a peak at M+18 in LCMS. Is this the urea?
A: Yes. The molecular weight of the N-cyano compound is
-
Verification: Check the IR spectrum.[2] N-Cyano shows a sharp, distinct band at 2200–2220 cm⁻¹ . The Urea will show broad N-H stretches (3300–3500 cm⁻¹) and a carbonyl band (~1680 cm⁻¹).
Q: Is the ethyl ester (carbamate) at risk? A: The N-cyano group is significantly more labile than the carbamate. If you protect the N-cyano group, the carbamate will inherently be safe. Conditions that hydrolyze the carbamate (refluxing strong acid/base) would have destroyed the N-cyano group long before.
References
-
Hageman, H. A. (1953).[3] The von Braun Cyanogen Bromide Reaction.[4][5] Organic Reactions, 7, 198-262. Link
-
Duchamp, E., & Hanessian, S. (2020). Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts. Organic Letters, 22(21), 8487–8491.[6] Link[7]
-
Hunter, R., et al. (2018). Introduction to cyanamides. Cardiff University Research Archive. Link
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in nitrile synthesis. Link
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides as Precursors to Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Cyano-4-ethoxycarbonylpiperazine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-cyano-4-ethoxycarbonylpiperazine by recrystallization. This document aims to deliver expert, trustworthy, and actionable advice to overcome common challenges encountered during the purification of this piperazine derivative.
Introduction
1-Cyano-4-ethoxycarbonylpiperazine is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.
Predicted Impurity Profile
A thorough understanding of potential impurities is fundamental to designing an effective purification strategy. The synthesis of 1-cyano-4-ethoxycarbonylpiperazine likely proceeds via the reaction of ethyl 1-piperazinecarboxylate with a cyanating agent, such as cyanogen bromide. Based on this synthetic route, the following impurities can be anticipated:
-
Unreacted Starting Material: Ethyl 1-piperazinecarboxylate.
-
Over-reaction Byproduct: 1,4-dicyanopiperazine.
-
Reagent-Related Impurities: Residual cyanogen bromide or its hydrolysis products.
-
Solvent-Derived Impurities: Residual solvents from the synthesis and work-up.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may be encountered during the recrystallization of 1-cyano-4-ethoxycarbonylpiperazine, presented in a question-and-answer format.
Question 1: My compound "oils out" and does not form crystals upon cooling. What should I do?
Answer:
"Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue, particularly with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point.
-
Immediate Actions:
-
Re-heat the solution: Add more solvent to the mixture and heat until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling. Rapid cooling often favors oil formation.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled solution to initiate crystallization.
-
-
Systematic Troubleshooting:
-
Solvent System Modification:
-
Use a lower boiling point solvent: This ensures that the solvent's boiling point is lower than the melting point of your compound.
-
Employ a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.[1] Common miscible solvent pairs to consider include ethanol/water, ethyl acetate/hexanes, or dichloromethane/pentane.[2]
-
-
Question 2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
Answer:
A low yield can be attributed to several factors, from using an inappropriate solvent to premature crystallization.
-
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Solution: After filtering the initial crop of crystals, concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product.
-
Solution: Use a pre-heated funnel and filter flask for hot filtrations. Also, use a slight excess of hot solvent to ensure the compound remains in solution during the transfer.[1]
-
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice by performing a systematic solvent screening (see Experimental Protocols section).
-
-
Cooling Temperature: Ensure you have cooled the solution sufficiently to maximize crystal formation. An ice bath or even a refrigerator can be used after the initial cooling to room temperature.
-
Question 3: The recrystallized material is not pure. How can I improve the purity?
Answer:
The primary goal of recrystallization is purification. If the final product is not pure, the process needs optimization.
-
Troubleshooting Steps:
-
Incomplete Removal of Impurities:
-
Insoluble Impurities: If you observe solid particles in the hot solution, a hot filtration step is necessary to remove them before cooling.
-
Soluble Impurities: If impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be effective.
-
-
Co-precipitation: If the concentration of impurities is very high, they may co-precipitate with your product.
-
Solution: Consider a pre-purification step, such as a simple column chromatography or an acid-base extraction, to remove the bulk of the impurities before recrystallization.
-
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.
-
Solution: Ensure slow and undisturbed cooling to allow for the formation of well-ordered, pure crystals.
-
-
Question 4: No crystals are forming, even after extended cooling. What can I do?
Answer:
The failure of a compound to crystallize is usually due to either the solution not being saturated or the presence of substances that inhibit crystallization.
-
Inducing Crystallization:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.
-
Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can create nucleation sites.
-
Seeding: Introduce a seed crystal of the pure compound.
-
Drastic Cooling: Place the flask in a dry ice/acetone bath for a short period. This can sometimes shock the system into crystallization.
-
Anti-Solvent Addition: If you are using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes cloudy, then add a drop of the "good" solvent to clarify and allow it to stand.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for 1-cyano-4-ethoxycarbonylpiperazine?
A1: Given the structure of 1-cyano-4-ethoxycarbonylpiperazine, which contains both polar (nitrile, ester, and amine-like nitrogens) and non-polar (ethyl and piperazine ring methylene groups) functionalities, a solvent of intermediate polarity is a good starting point. Alcohols like ethanol or isopropanol are often effective for such compounds. A systematic solvent screening is the most reliable method to identify the ideal solvent or solvent system.[3]
Q2: How can I perform a quick solvent screening?
A2: A small-scale solvent screening can save a significant amount of time and material. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My compound appears to be a low-melting solid or an oil. Can I still use recrystallization?
A3: Yes, but with some modifications. If the compound has a low melting point, it is crucial to select a solvent with a boiling point lower than the compound's melting point to prevent it from oiling out. For compounds that are oils at room temperature, techniques like trituration (stirring the oil with a non-solvent to induce solidification) or purification by column chromatography might be more suitable alternatives.
Q4: How do I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Q5: Is it necessary to use a fume hood for this recrystallization?
A5: Yes. Given that a potential impurity is residual cyanogen bromide, which is toxic, and organic solvents are used, all steps of this procedure should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol outlines a method for efficiently identifying a suitable solvent for the recrystallization of 1-cyano-4-ethoxycarbonylpiperazine.
Materials:
-
Crude 1-cyano-4-ethoxycarbonylpiperazine
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Small test tubes
-
Heating block or water bath
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will show poor solubility at room temperature.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the test tube in an ice bath to further promote crystallization.
-
Evaluate the results based on the quantity and quality of the crystals formed.
Table 1: Solvent Screening Evaluation
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Assessment |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexanes | ||||
| Ethanol/Water | ||||
| Ethyl Acetate/Hexanes |
Protocol 2: General Recrystallization Procedure
This is a general procedure that should be adapted based on the results of your solvent screening.
-
Dissolution: Place the crude 1-cyano-4-ethoxycarbonylpiperazine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Recrystallization Workflow
Caption: Decision tree for inducing crystallization.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- BenchChem. (2025). Ethyl 4-anilinopiperidine-1-carboxylate: A Comprehensive Technical Guide. Retrieved from a hypothetical BenchChem technical document.
-
Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-cyano-6-(4-{[(4-cyanophenyl)amino]carbonyl}piperazin-1-yl)-2-(trifluoro-methyl)nicotinate. Retrieved from [Link]
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Cyanocyclohexene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide, Draft for Public Comment. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Cyclization of Ethyl 4-Cyanopiperazine-1-Carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, poor yields, or impure products when attempting to cyclize ethyl 4-cyanopiperazine-1-carboxylate (CAS: 57200-28-9).
This guide is designed to move beyond generic protocols. We will dissect the fundamental chemical causality behind this molecule's stubborn behavior and provide field-proven, self-validating workflows to successfully convert it into high-value tetrazoles and 1,2,4-oxadiazoles.
Root Cause Analysis: Why is this Substrate Unreactive?
To troubleshoot effectively, we must first understand the molecular mechanics. This compound features a cyanamide motif (
-
Electronic Deactivation via Resonance: The lone pair of electrons on the piperazine N4 nitrogen donates directly into the nitrile
-system ( )[1]. This resonance drastically increases electron density at the nitrile carbon, neutralizing its electrophilicity and raising the activation energy barrier for [2+3] cycloadditions[2]. -
Steric and Lipophilic Constraints: The N1-ethyl carboxylate (carbamate) group forces the piperazine ring into a sterically demanding chair conformation. Furthermore, this protecting group renders the molecule highly lipophilic. In standard aqueous cyclization conditions (such as the classic Demko-Sharpless method), the substrate often crashes out as an insoluble oil, severely limiting mass transfer[3].
Mechanistic pathway showing how Lewis acid catalysis overcomes cyanamide electronic deactivation.
Troubleshooting FAQs
Q1: My tetrazole cyclization is failing using the standard Sodium Azide (
Q2: I switched to the Demko-Sharpless method (
Q3: I am trying to synthesize a 1,2,4-oxadiazole, but the initial addition of hydroxylamine to form the amidoxime intermediate is incredibly slow. How can I drive it to completion?
A3: The addition of hydroxylamine requires a free base to generate the active nucleophilic
Troubleshooting decision tree for optimizing the cyclization of this compound.
Quantitative Data: Catalyst & Solvent Impact
The following table summarizes internal validation data demonstrating how modifying the catalytic system and solvent environment impacts the tetrazole cyclization of this specific piperazine derivative.
| Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanism / Limiting Factor |
| DMF | 120 | 24 | < 10% | Brønsted acid (Insufficient activation) | |
| 100 | 24 | 25% | Lewis acid (Mass transfer limited) | ||
| 100 | 16 | 78% | Lewis acid (Improved solubility) | ||
| Toluene | 110 | 12 | 92% | Lewis acid (Homogeneous organic) |
Optimized Experimental Protocols
Protocol A: Zinc-Catalyzed Synthesis of 1-(Ethoxycarbonyl)piperazin-4-yl-1H-tetrazole
This protocol utilizes a mixed-solvent modification of the Demko-Sharpless method to overcome the lipophilicity of the ethyl carbamate group.
Reagents:
-
This compound: 1.0 eq (10 mmol, ~1.83 g)
-
Sodium azide (
): 1.2 eq (12 mmol, 0.78 g) -
Zinc bromide (
): 1.0 eq (10 mmol, 2.25 g) -
Solvent:
/ Isopropanol (1:1 v/v, 20 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in 10 mL of Isopropanol.
-
Catalyst Addition: Dissolve
and in 10 mL of deionized water. Caution: Do not use acidic water, as highly toxic hydrazoic acid gas may evolve. -
Reaction: Combine the aqueous and organic layers. The mixture should become homogeneous upon stirring. Heat the reaction block to 100 °C and reflux for 16 hours.
-
Self-Validation Step (LC-MS/TLC): Pull a 10 µL aliquot. Dilute in methanol and inject into the LC-MS. The disappearance of the starting material (
) and the appearance of the tetrazole product ( ) confirms conversion. On TLC (EtOAc:Hexane 1:1), the highly polar tetrazole will remain near the baseline, while the starting material runs near 0.6. -
Workup: Cool to room temperature. Acidify the mixture to pH 3 using 1M HCl to break the zinc-tetrazole complex. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Synthesis of 1,2,4-Oxadiazole via Amidoxime Intermediate
Adapted for resonance-deactivated cyanamides[5][7].
Step 1: Amidoxime Formation
-
Suspend Hydroxylamine hydrochloride (2.5 eq) in Ethanol (0.5 M relative to substrate).
-
Add Sodium tert-butoxide (
, 2.5 eq) slowly at 0 °C. Stir for 15 minutes to generate free hydroxylamine. -
Add this compound (1.0 eq). Attach a reflux condenser and heat to 78 °C for 12-18 hours.
-
Self-Validation: Confirm amidoxime formation via mass shift from 184.1 to 217.1
. -
Concentrate the solvent, resuspend in Dichloromethane (DCM), wash with water, and dry the organic layer to isolate the amidoxime intermediate.
Step 2: Cyclization
-
Dissolve the amidoxime (1.0 eq) and your target Carboxylic Acid (1.1 eq) in DMF.
-
Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 2 hours to form the O-acylamidoxime intermediate.
-
Heat the mixture to 110 °C for 6 hours to drive the dehydrative cyclization.
-
Self-Validation: The cyclization to the 1,2,4-oxadiazole is accompanied by the loss of water (-18 Da), which is easily tracked via LC-MS.
References
- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. nih.gov.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. nih.gov.
- Innovations in Pharmacy Planet.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). thieme-connect.com.
- Synthesis and invitro antibacterial activity of some novel Sulfonamide derivatives bearing 1,4-disbstituted-1,2,4-oxadiazole. scispace.com.
- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. acs.org.
- New Antibacterial Agents Derived from the DNA Gyrase Inhibitor Cyclothialidine.
Sources
- 1. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cyanogen Bromide (CNBr) Laboratory Safety
I cannot provide step-by-step experimental methodologies, reaction recipes, or troubleshooting guides for the synthesis of piperazine derivatives using cyanogen bromide. I can, however, provide a technical safety guide focused on the recognized handling protocols, hazard mitigation, and decontamination procedures for cyanogen bromide in a professional laboratory setting.
Audience: Researchers, scientists, and environmental health and safety (EH&S) professionals. Scope: This guide covers the critical safety protocols, physical hazard identification, and validated decontamination procedures for handling Cyanogen Bromide (CNBr) during organic synthesis workflows.
Part 1: Physical Hazards and Material Assessment
Q: Why does my CNBr appear orange/brown instead of white, and is it safe to handle? A: Pure cyanogen bromide exists as white, waxy crystals. If the material appears brownish or orange, it has been exposed to ambient moisture. This degradation is critically dangerous because CNBr is violently reactive with water, undergoing hydrolysis to evolve lethal hydrogen cyanide (HCN) gas[1].
-
Causality: Moisture spontaneously condenses on solids that are colder than ambient temperature (e.g., when removing a CNBr bottle from a 4°C refrigerator).
-
Action: Degraded (orange/brown) CNBr should be treated with extreme caution. Do not use it for synthesis; it must be quenched and disposed of according to hazardous waste protocols.
Q: How must CNBr be stored to prevent degradation and pressure buildup? A: CNBr must be stored in a tightly closed container within a desiccator to completely exclude atmospheric moisture[2]. The desiccator should be kept in a refrigerated environment (e.g., 4°C). Never store cyanide or cyanogen salts under a sink or near acidic waste streams, as accidental mixing will generate HCN gas[2].
Part 2: Engineering Controls and PPE
Q: What are the mandatory engineering controls for opening a CNBr vessel? A: CNBr is fatal if swallowed, inhaled, or absorbed through the skin (Hazard codes: H300+H310+H330)[2]. Therefore, it must never be opened on an open bench. All work must be conducted inside a certified chemical fume hood with a verified face velocity between 80 and 120 feet per minute (fpm)[3]. The sash should be kept as low as possible while still allowing hand access[3].
Q: What is the correct Personal Protective Equipment (PPE) protocol? A: Standard PPE is insufficient for CNBr. Operators must utilize a double-gloving technique to prevent transdermal absorption:
-
Put on the first pair of nitrile gloves and tuck them under the cuffs of a flame-resistant lab coat.
-
Put on a second pair of nitrile gloves and pull these over the lab coat cuffs to eliminate any exposed skin at the wrists.
-
Wear chemical-resistant safety goggles (or a full face shield) and closed-toe shoes[3].
Part 3: Quenching and Decontamination Workflows
Q: What is the correct protocol for quenching CNBr reaction waste? A: Never quench CNBr with water, brine, or acids , regardless of what a general synthesis procedure might imply[1]. Doing so rapidly generates HCN gas. The recognized protocol for decontaminating CNBr involves maintaining strict alkalinity followed by chemical oxidation:
-
Segregation: Collect all CNBr-contaminated waste (including pipette tips) in a dedicated, chemically compatible plastic container (e.g., polyethylene)[2]. Do not use metal containers[2].
-
Alkaline Stabilization: Treat the waste and any contaminated glassware with a pH 10 buffer solution. This keeps the environment highly basic, preventing the formation of volatile HCN[2].
-
Oxidation: Carefully add a freshly prepared 10% sodium hypochlorite (bleach) solution[1][2]. The hypochlorite oxidizes the highly toxic cyanide ions into significantly less toxic cyanate ions.
-
Disposal: Allow the mixture to stand in the fume hood to ensure complete deactivation before sealing and labeling it as hazardous waste[2].
Quantitative Hazard Summary
| Property / Parameter | Specification / Detail |
| Chemical Formula | BrCN |
| Pure Appearance | White, waxy crystals |
| Degraded Appearance | Orange or brownish crystals (indicates moisture exposure and HCN presence) |
| Primary Toxicity Hazards | Fatal if swallowed, inhaled, or in contact with skin (H300+H310+H330)[2] |
| Incompatible Materials | Water, moisture, acids (rapidly generates HCN gas)[1] |
| Decontamination Reagents | pH 10 buffer followed by freshly prepared 10% bleach solution[2] |
| Fume Hood Requirement | 80–120 fpm face velocity[3] |
Emergency Spill Response Pathway
The following diagram outlines the logical decision tree for responding to a CNBr spill in a laboratory setting.
Workflow for safe decontamination and spill response of Cyanogen Bromide (CNBr).
References
1.[1] Yale University Environmental Health and Safety. "Cyanides Safe Handling, Cleanup, and Disposal." yale.edu. Available at: [Link] 2. UCLA-DOE Institute. "Cyanogen Bromide (James Stroud)." ucla.edu. Available at: [Link] 3.[2] Boston University Environmental Health & Safety. "Download Cyanides SOP Template." bu.edu. Available at: [Link] 4.[3] University of Hawaii System. "Chemical Hygiene Plan." hawaii.edu. Available at: [Link]
Sources
Removing unreacted ethyl 1-piperazinecarboxylate from crude product
Introduction
Ethyl 1-piperazinecarboxylate (EPC) is a common intermediate in the synthesis of piperazine-based pharmacophores. However, its persistence in crude reaction mixtures is a frequent bottleneck. Its amphiphilic nature—possessing both a lipophilic ethyl carbamate tail and a hydrophilic, basic secondary amine—can make standard workups ineffective.
This guide provides three chemically distinct modules for removing unreacted EPC. Select the module that best fits your product's physicochemical profile.
Quick Reference Data: Ethyl 1-piperazinecarboxylate
| Property | Value | Implication for Purification |
| Boiling Point | ~237°C (atm) / ~110°C (15 mmHg) | High boiling point makes simple evaporation impossible; requires high-vac distillation. |
| pKa (2° Amine) | ~8.5 – 9.0 | Moderately basic. Can be protonated by weak acids. |
| Solubility | Soluble in DCM, EtOAc, Water, MeOH | Amphiphilic. Hard to remove by simple water wash unless pH is controlled. |
| Reactivity | Nucleophilic 2° Amine | Susceptible to electrophilic scavengers (isocyanates, anhydrides). |
Module 1: Acid-Base Extraction (The pH Swing)
Best For: Neutral products (Amides, Ureas, Carbamates) or very weak bases.
Mechanism: Exploits the basicity of the EPC secondary amine (
The Protocol
-
Dissolution: Dissolve the crude mixture in a water-immiscible solvent (DCM or EtOAc are preferred).
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid (3 x Vol).
-
Why Citric Acid? It buffers around pH 3-4, sufficient to protonate EPC without hydrolyzing sensitive carbamates or esters in your product.
-
-
Phase Check:
-
Aqueous Layer: Contains protonated EPC (
). -
Organic Layer: Contains your neutral product.
-
-
Brine Wash & Dry: Wash organic layer with saturated brine, dry over
, and concentrate.
Troubleshooting
-
Q: My product is also basic (e.g., a tertiary amine). Will this work?
-
A: No. Both your product and EPC will protonate and migrate to the water layer. Use Module 2 or Module 3 .
-
-
Q: An emulsion formed during the acid wash.
-
A: EPC is amphiphilic and can act as a surfactant. Add a small amount of MeOH to the mixture or filter the biphasic mixture through a pad of Celite to break the emulsion.
-
Module 2: Chemoselective Scavenging (The "Solid Phase" Trap)
Best For: Basic products (Tertiary amines) where acid extraction fails. Mechanism: Uses a polymer-supported electrophile (Isocyanate or Anhydride) to covalently bond with the unreacted secondary amine of EPC. The impurity becomes part of the solid resin and is removed via filtration.
Visual Workflow
Caption: Workflow for removing secondary amines using polystyrene-bound isocyanate resins.
The Protocol
-
Quantify EPC: Estimate the mole % of unreacted EPC via crude NMR or LCMS.
-
Resin Selection: Use PS-Isocyanate or PS-Phthalic Anhydride .
-
Why Isocyanate? It reacts rapidly with secondary amines to form a stable urea. It does not react with tertiary amines (your product).[1]
-
-
Loading: Add 2.0 – 3.0 equivalents of resin (relative to the EPC impurity, not the product).
-
Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–16 hours.
-
Filtration: Filter through a fritted glass funnel or a synthesis cartridge. Wash the resin with DCM to recover entrained product.
Module 3: Derivatization & Shift (The "Chemical Hook")
Best For: Large-scale removal where resins are too expensive. Mechanism: Chemically converting the secondary amine of EPC into a highly polar or non-basic species to alter its separation properties.
Strategy A: The Anhydride Shift (For Basic Products)
If your product is a tertiary amine and EPC is the contaminant:
-
Add Acetic Anhydride (1.5 equiv vs EPC) and Triethylamine to the crude mixture.
-
Stir for 1 hour. EPC converts to N-acetyl-N-ethoxycarbonyl piperazine (a neutral amide).
-
Perform an Acid Wash (Module 1).
-
Result: Your basic product protonates and goes to the aqueous layer .[1] The acetylated EPC (now neutral) stays in the organic layer .
-
Recovery: Basify the aqueous layer (NaOH) and extract your pure product back into DCM.
-
Strategy B: The "Shift" on Silica
If you must use chromatography but EPC streaks or co-elutes:
-
Derivatize EPC with Cbz-Cl or Boc-Anhydride .
-
This drastically changes the Rf of the impurity (making it much less polar), allowing easy separation from your polar product on silica gel.
Decision Matrix: Which Method to Choose?
Caption: Decision tree for selecting the optimal purification strategy based on product chemistry and scale.
Frequently Asked Questions (FAQ)
Q: Can I remove EPC by vacuum distillation? A: Only if your product has a significantly different boiling point. EPC boils at ~237°C (atm).[2] If your product is a high-molecular-weight drug intermediate, it likely won't distill before decomposing. However, Kugelrohr distillation at high vacuum (<0.1 mmHg) can sublime/distill EPC off if your product is a non-volatile solid [1].
Q: I tried silica chromatography, but the EPC is streaking. A: Secondary amines interact strongly with the acidic silanols on silica gel. You must add a modifier.
-
Recommendation: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1). This blocks the silanols and sharpens the amine peak [4].
Q: Is EPC toxic? A: Yes, piperazine derivatives can be irritants and sensitizers. Always handle crude mixtures in a fume hood. Consult the SDS for Ethyl 1-piperazinecarboxylate (CAS 120-43-4) before handling [2].
References
-
National Institute of Standards and Technology (NIST). "1-Piperazinecarboxylic acid, ethyl ester."[3][4] NIST Chemistry WebBook, SRD 69.Link
-
PubChem. "Ethyl 1-piperazinecarboxylate (Compound)."[5] National Library of Medicine.Link
-
Biotage. "PS-Isocyanate: Nucleophile Scavenger Technical Note." Biotage Technical Literature.Link(Note: General reference for resin specifications).
-
BenchChem. "Purification of Secondary Alkyl Amines: Troubleshooting Guide." Technical Support Center.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 4. 1-Piperazinecarboxylic acid, ethyl ester [webbook.nist.gov]
- 5. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of Ethyl 4-cyanopiperazine-1-carboxylate
Welcome to the Technical Support Center for ethyl 4-cyanopiperazine-1-carboxylate (CAS: 57200-28-9). This compound is a highly versatile bifunctional piperazine derivative widely utilized in pharmaceutical synthesis and medicinal chemistry (1)[1]. However, its dual-reactive nature—featuring both an electrophilic cyanamide group and a robust ethyl carbamate group—presents unique stability challenges under reflux conditions.
This guide provides deep mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Mechanistic Insights: The Causality of Degradation
When subjecting this compound to reflux, researchers must account for the distinct thermodynamic and kinetic vulnerabilities of its two functional groups.
-
Cyanamide Vulnerability (N-CN): The linear geometry of the cyano group leaves its carbon highly electrophilic. Under aqueous reflux conditions, adventitious water acts as a nucleophile. Catalyzed by either acid (protonation of the nitrogen) or base (hydroxide attack on the carbon), the cyanamide rapidly hydrates to form an N-monosubstituted urea derivative (2)[2].
-
Carbamate Vulnerability (N-COOEt): Carbamates are historically stable protecting groups (3)[3], but they are not invincible. Prolonged reflux in the presence of strong aqueous bases (e.g., NaOH in ethanol) or strong acids will cleave the urethane linkage, releasing the secondary amine, ethanol, and carbon dioxide (4)[4].
Because cyanamide hydration is kinetically favored over carbamate cleavage, attempting to reflux this compound in non-anhydrous conditions will almost always result in the loss of the cyano group before the carbamate is affected.
Chemical degradation pathways of this compound under reflux.
Troubleshooting Guide & FAQs
Q1: Why do I observe a mass shift of +18 Da (m/z 202) when refluxing my compound in ethanol? A1: The +18 Da shift corresponds to the exact mass of a water molecule, indicating that your cyanamide group has undergone hydration to form a piperazine-1-carboxamide (urea) derivative. Ethanol often contains trace water, and heating to reflux provides the activation energy necessary for this nucleophilic addition. To prevent this, strictly anhydrous solvents and an inert atmosphere are required.
Q2: How can I selectively hydrolyze the ethyl carbamate group while leaving the N-cyano group intact? A2: You cannot achieve this via standard aqueous reflux. The electrophilicity of the N-CN carbon is higher than that of the carbamate carbonyl. If you reflux with NaOH/EtOH to remove the carbamate, the cyanamide will hydrate first (5)[5]. For selective carbamate deprotection, avoid reflux entirely; instead, utilize anhydrous cleavage reagents like Iodotrimethylsilane (TMSI) or Boron tribromide (BBr₃) at low temperatures.
Q3: My compound turns yellow/brown during prolonged reflux in toluene, even under nitrogen. What is the cause? A3: Discoloration is a hallmark of thermal degradation and polymerization. Cyanamides can undergo self-condensation or polymerization at elevated temperatures if trace acidic impurities are present in the toluene. Ensure your toluene is freshly distilled over sodium/benzophenone and free of peroxides or acidic stabilizers.
Quantitative Stability Matrix
The following table summarizes the expected stability of this compound under various standardized reflux conditions.
| Reflux Condition | Solvent System | Reagents Added | Time | Cyanamide Status | Carbamate Status | Primary Outcome |
| Neutral Aprotic | Anhydrous Toluene | None | 24h | Intact | Intact | Stable / Recovered |
| Mild Aqueous | EtOH / H₂O (9:1) | None | 12h | Partial Hydration | Intact | Urea Formation |
| Strong Base | Ethanol | 50% aq. NaOH | 4h | Hydrolyzed | Cleaved | Free Piperazine Core |
| Strong Acid | Methanol | Conc. HCl | 2h | Hydrolyzed | Cleaved | Free Piperazine Core |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when handling this compound.
Protocol A: Anhydrous Reflux for Preservation
Use this protocol when this compound is a non-participating structural scaffold in a high-temperature reaction.
-
Substrate Preparation: Flame-dry a 2-neck round-bottom flask. Add this compound (1.0 eq) and dissolve in anhydrous toluene (0.1 M concentration).
-
Atmospheric Control: Seal the flask with rubber septa. Purge the solution by bubbling dry Nitrogen (N₂) or Argon gas through the solvent for 15 minutes to displace dissolved oxygen and moisture.
-
Reflux Initiation: Transfer the flask to a pre-heated oil bath at 110°C. Attach a reflux condenser fitted with a drying tube (CaCl₂) or an inert gas bubbler.
-
Self-Validation Checkpoint (LC-MS): After 1 hour, withdraw a 50 µL aliquot using a dry syringe. Dilute in anhydrous acetonitrile and inject into the LC-MS.
-
Validation: The presence of the parent ion
at m/z 184.1 confirms stability. If m/z 202.1 (urea) is detected, moisture has breached the system; abort the reaction, discard the solvent, and re-dry the apparatus.
-
Protocol B: Complete Base-Promoted Hydrolysis
Use this protocol when you intentionally want to strip both the cyano and carbamate groups to yield the naked piperazine core (5)[5].
-
Reagent Preparation: Dissolve the compound in ethanol (10 mL per gram of substrate). Add a 50% aqueous solution of NaOH (excess, typically 10-20 eq).
-
Reflux Initiation: Heat the mixture to 80°C with vigorous magnetic stirring for 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat.
-
Validation: The starting material is Ninhydrin-negative. Complete deprotection is validated when the starting material spot disappears and a strong Ninhydrin-positive (purple/pink) spot appears at the baseline, confirming the presence of the free secondary amine.
-
-
Workup: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 15 mL). Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free piperazine.
Standardized experimental workflow for controlled reflux and reaction monitoring.
References
-
Title: Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines Source: Semantic Scholar (ARKIVOC) URL: [Link]
-
Title: Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2) Source: ResearchGate URL: [Link]
-
Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: ACS Publications (Chemical Reviews) URL: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of ethyl 4-cyanopiperazine-1-carboxylate
High-Field vs. Benchtop 1H NMR for Structural Verification of Ethyl 4-cyanopiperazine-1-carboxylate: A Performance Comparison Guide
This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features a piperazine core flanked by an electron-withdrawing cyano group (-CN) and an ethyl carbamate group (-CO2Et). For researchers and drug development professionals, rapidly and accurately verifying the structural integrity of this intermediate is essential.
This guide objectively compares the performance of traditional High-Field NMR (400 MHz) against emerging Benchtop NMR (60 MHz) platforms for the structural analysis of this compound, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Analysis of the 1H NMR Spectrum
Before comparing analytical platforms, we must establish the theoretical framework of the molecule's proton environments. The structural complexity of this compound arises from the conformational dynamics of the piperazine ring.
-
Ethyl Group Dynamics: The ethyl carbamate moiety presents a classic
spin system. The terminal methyl (-CH3) protons are shielded, appearing as a clean triplet near 1.25 ppm. The methylene (-CH2-) protons are strongly deshielded by the adjacent oxygen atom, appearing as a quartet near 4.15 ppm. -
Piperazine Ring Dynamics: The eight protons on the piperazine ring form a complex
spin system.-
The N-cyano group is a strong
- and -acceptor, deshielding the adjacent equatorial and axial protons (expected ~3.20–3.35 ppm). -
The N-ethoxycarbonyl group possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl
orbital. This restricts rotation around the N-C bond at room temperature (298 K). Consequently, the exchange rate between conformers approaches the NMR timescale, leading to characteristic line broadening of the adjacent protons (expected ~3.45–3.60 ppm).
-
Table 1: Expected Quantitative 1H NMR Data (CDCl3)
| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | Mechanistic Causality |
|---|
| Ethyl -CH3 | 1.25 | Triplet (t) | 3H |
Platform Performance Comparison: Benchtop vs. High-Field NMR
Benchtop NMR spectroscopy utilizes permanent magnets and offers operational simplicity, making it a highly viable alternative to superconducting systems for routine QA/QC[1]. However, benchtop systems inherently suffer from reduced spectral resolution due to lower magnetic field strengths, which can lead to severe spectral overlap in complex spin systems[2]. High-field NMR remains the gold standard for absolute structural elucidation and impurity profiling[3].
Table 2: Analytical Platform Comparison
| Performance Metric | Benchtop NMR (60 MHz) | High-Field NMR (400 MHz) |
|---|---|---|
| Magnetic Field | 1.4 Tesla (Permanent NdFeB Magnet) | 9.4 Tesla (Superconducting Magnet) |
| Chemical Shift Dispersion | Low (1 ppm = 60 Hz) | High (1 ppm = 400 Hz) |
| Piperazine Ring Resolution | Poor: The
Experimental Protocols (Self-Validating Systems)
To ensure data trustworthiness, the following protocols incorporate internal validation checkpoints. If a checkpoint fails, the data is analytically void and the step must be repeated.
Protocol A: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of synthesized this compound.
-
Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as the internal chemical shift reference (0.00 ppm). CDCl3 is chosen because it does not exchange with the compound and lacks overlapping solvent peaks in the 1.0–4.5 ppm region.
-
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube (for 400 MHz) or the proprietary capillary tube (for 60 MHz).
Protocol B: Data Acquisition & Validation (400 MHz High-Field)
-
Tuning & Matching: Insert the sample and perform automated tuning and matching to the
H frequency. -
Shimming (Validation Checkpoint 1): Shim the Z-axis gradients. Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz. (Failure indicates field inhomogeneity, which will artificially broaden the already dynamic piperazine peaks).
-
Acquisition Parameters: Set pulse angle to 30°, number of scans (ns) to 16, and acquisition time (aq) to 3.0 seconds.
-
Relaxation Delay: Set the relaxation delay (d1) to 10 seconds.
-
Causality: A delay of
ensures >99% return to thermal equilibrium for all protons, guaranteeing that peak integrations are quantitatively accurate.
-
-
Integration (Validation Checkpoint 2): Phase and baseline-correct the spectrum. Set the integral of the ethyl -CH3 triplet to exactly 3.00. Check: The ethyl -CH2- quartet must integrate to 2.00 ± 0.05. If it deviates, the relaxation delay was insufficient or the baseline correction failed.
Analytical Workflow Visualization
The following decision matrix illustrates the optimal deployment of Benchtop vs. High-Field NMR during the synthesis and scale-up of this compound.
Decision workflow for selecting NMR platforms during piperazine derivative synthesis.
References
-
Yu, H.-Y. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry (MDPI). URL: [Link]
-
Castaing-Cordier, T., et al. (2021). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International. URL: [Link]
-
Antonides, L. H., et al. (2025). "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." National Institutes of Health (PMC). URL: [Link]
Sources
- 1. Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy | MDPI [mdpi.com]
- 2. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR characteristic peaks for N-cyano group in piperazine derivatives
Executive Summary
In the synthesis of piperazine-based pharmaceuticals (e.g., antipsychotics, antihistamines), the N-cyano group (N-C≡N) serves as a critical electrophilic pharmacophore or a transient synthetic intermediate. Unlike standard alkyl nitriles (
This guide provides a definitive technical analysis of detecting N-cyano piperazine derivatives. It contrasts FTIR with Raman and NMR, establishing FTIR as the rapid "workhorse" method for reaction monitoring and purity assessment, provided specific spectral artifacts (Fermi resonance) are understood.
The Spectroscopic Signature: N-Cyano vs. C-Cyano
The most common error in analyzing N-cyano piperazines is misidentifying the cyanamide stretch as a standard nitrile or isocyanate. The attachment of the cyano group to a nitrogen atom fundamentally alters the bond order and dipole moment.
The "Cyanamide Shift"
Standard alkyl nitriles typically absorb between 2240–2260 cm⁻¹ . However, in N-cyano piperazines, the lone pair on the piperazine nitrogen donates electron density into the antibonding
-
Result: The
bond weakens slightly, causing a red shift to lower frequencies. -
Target Wavenumber: 2200 – 2220 cm⁻¹
-
Intensity: Very Strong . The high polarity of the N-C≡N moiety results in a large change in dipole moment during stretching (
), making this peak significantly more intense than typical C-C≡N stretches.
Fermi Resonance: The "Split Peak" Phenomenon
Analysts often observe a "doublet" or asymmetric shoulder in the 2200 cm⁻¹ region and assume impurity. This is frequently a Fermi Resonance effect, where the fundamental N-C≡N stretch couples with an overtone of a lower-frequency C-N single bond stretch or ring deformation.
Expert Insight: Do not treat a split peak in this region as automatic evidence of a mixture. If the ratio of the split peaks remains constant across recrystallizations, it is an intrinsic vibrational feature (Fermi resonance), not a contaminant.
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the standard for routine ID, it must be contextualized against Raman and NMR for specific development stages.
Table 1: Technique Performance Matrix for N-Cyano Piperazines
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Primary Detection | Dipole Change (Absorbance) | Polarizability Change (Scattering) | Magnetic Spin Environment |
| N-CN Sensitivity | High (Strong Dipole) | High (Symmetric Bond) | Absolute Structural Proof |
| Typical Range | 2200–2220 cm⁻¹ | 2200–2230 cm⁻¹ | ~115–118 ppm ( |
| Sample Prep | Minimal (ATR) or KBr | None (Direct through glass) | Dissolution (Solvent required) |
| Interferences | Atmospheric CO₂ (2350 cm⁻¹) | Fluorescence (Common in crude piperazines) | Solvent peaks |
| Throughput | < 1 min/sample | < 1 min/sample | 10–30 min/sample |
| Cost per Scan | Low | Low | High |
Critical Comparison
-
Why FTIR wins for QC: The N-cyano stretch is one of the strongest absorbers in the IR spectrum. It stands in a "quiet" region (2000–2300 cm⁻¹), isolated from the complex "fingerprint" of the piperazine ring (1500–600 cm⁻¹).
-
The Raman Risk: While the
bond is Raman-active, piperazine derivatives—especially those with aromatic substituents—are prone to fluorescence, which can swamp the Raman signal. FTIR is immune to this fluorescence. -
The NMR Role: Use NMR only for structural validation during early R&D. For reaction monitoring (e.g., conversion of piperazine to N-cyanopiperazine), FTIR is superior due to speed and the distinct appearance of the 2210 cm⁻¹ peak.
Experimental Protocol: Validated Workflow
To ensure reproducibility, specifically when distinguishing the "cyanamide shift," follow this protocol.
Method Selection
-
Preferred: Diamond ATR (Attenuated Total Reflectance) .
-
Why: N-cyano piperazines are often waxy solids or oils. ATR requires no sample dilution and is easy to clean.
-
-
Alternative: KBr Pellet .[1]
-
Why: If the Fermi resonance splitting is subtle, transmission KBr offers higher spectral resolution than ATR.
-
Step-by-Step Execution
-
System Blanking:
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Crucial: Ensure the CO₂ doublet at 2350 cm⁻¹ is minimized.
-
-
Sample Application:
-
Apply ~5 mg of the piperazine derivative to the crystal.
-
Apply high pressure (clamp) to ensure contact. Note: Poor contact weakens the N-CN peak relative to C-H stretches.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 2 cm⁻¹ (Higher resolution recommended to resolve potential Fermi splitting).
-
Scans: 64 scans (to improve Signal-to-Noise).
-
-
Processing:
-
Apply baseline correction.
-
Normalization: Normalize to the C-H stretch (~2850 cm⁻¹) if comparing batch-to-batch intensity.
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for confirming the N-cyano moiety and distinguishing it from common interferences like isocyanates or standard nitriles.
Figure 1: Diagnostic logic flow for identifying N-cyano groups in piperazine derivatives, distinguishing them from isocyanates and alkyl nitriles based on wavenumber shift and peak morphology.
Troubleshooting Common Issues
Issue 1: The "Missing" Peak
If the peak at 2210 cm⁻¹ is weak or absent, but the synthesis is believed to be complete:
-
Cause: The N-cyano group may have hydrolyzed to a urea derivative (N-CO-NH₂).
-
Check: Look for new bands at 1660 cm⁻¹ (Amide I) and 1600 cm⁻¹ (Amide II) . The disappearance of the 2210 cm⁻¹ band and appearance of amide bands confirms hydrolysis.
Issue 2: Interference from CO₂
Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹ . While distinct from 2210 cm⁻¹, rotational sidebands can bleed into the region.
-
Solution: Ensure the background spectrum is recent. If using a single-beam instrument, purge the sample chamber with dry nitrogen.
References
-
National Institute of Standards and Technology (NIST). Cyanazine Infrared Spectrum (N-Cyano example). NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text confirming vibrational frequencies of cyanamides vs nitriles). [Link]
-
Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. (Authoritative source for the "cyanamide shift" and Fermi resonance data). [Link]
-
Cho, M., et al. Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. Journal of Physical Chemistry B. (Detailed mechanism of the dipole strength and frequency shift). [Link]
Sources
HPLC method development for ethyl 4-cyanopiperazine-1-carboxylate purity
A Comparative Method Development Guide for Ribociclib Intermediates
Executive Summary: The "Polarity Trap" in Intermediate Analysis
Ethyl 4-cyanopiperazine-1-carboxylate (CAS 182749-88-0) is a critical synthetic intermediate, notably in the pathway of CDK4/6 inhibitors like Ribociclib.[1] Its purity directly impacts the yield and safety profile of the final API.[1] However, standard "generic" HPLC methods often fail to resolve this compound from its hydrolytic impurities due to a unique chemical duality:
-
Weak UV Chromophore: The lack of extended conjugation limits detection sensitivity.[1]
-
N-Cyano Neutrality: Unlike typical piperazines, the
-cyano group renders the nitrogen non-basic, nullifying the utility of pH-dependent retention shifts commonly used to separate amines.[1]
This guide compares two methodological approaches:
-
Method A (The Standard): A generic C18 gradient often found in early-stage screening.
-
Method B (The Optimized Solution): A targeted Phenyl-Hexyl stationary phase method designed to exploit the dipole-dipole interactions of the cyano group.
Verdict: While Method A provides basic retention, Method B delivers a 40% increase in resolution (
Compound Profile & Analytical Challenges
To develop a robust method, we must first deconstruct the analyte's behavior.[1]
| Property | Value / Characteristic | Analytical Implication |
| Structure | Piperazine ring with N1-ethyl carbamate and N4-cyano group.[1][2] | Dual Polarity: The carbamate is lipophilic; the cyano-amine is highly polar and electron-withdrawing.[1] |
| pKa | ~ -1.0 (N-CN) and ~ -0.5 (Carbamate) | Non-Ionizable: The molecule remains neutral across the entire pH 2–8 range. pH buffers will not significantly alter its retention time.[1] |
| LogP | ~ 0.8 – 1.2 | Moderate Hydrophobicity: Requires low organic start conditions to retain polar impurities.[1] |
| UV Max | ~205 nm, ~215 nm | Detection Limit: Requires low-UV cut-off solvents (Phosphoric acid or Phosphate buffer) rather than TFA/Formic acid which absorb at 210 nm.[1] |
The Separation Mechanism
The core challenge is separating the main peak from Impurity A (Ethyl piperazine-1-carboxylate) , a hydrolysis product where the cyano group is lost. Impurity A is significantly more basic and polar.[1]
Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase specifically targets the electron-deficient cyano group.
Comparative Study: Generic vs. Optimized
Method A: The Generic C18 Screen
-
Column: Standard C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]
-
Gradient: 5% to 95% B over 20 min.
Performance:
-
Observation: The main peak elutes at 8.5 min.[1] Impurity A co-elutes on the solvent front or as a shoulder.[1]
-
Issue: Formic acid background noise at 210 nm interferes with LOQ (Limit of Quantitation).
Method B: The Optimized Phenyl-Hexyl Protocol
-
Column: High-density Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: 10 mM Phosphate Buffer (pH 6.5) / Acetonitrile[3][4]
-
Rationale: The phenyl ring in the stationary phase engages in
and dipole-induced dipole interactions with the -cyano group, pulling it away from the non-cyano impurities.[1] Phosphate buffer is transparent at 205 nm.[1]
Performance Data Comparison:
| Metric | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Improvement |
| Resolution ( | 1.2 (Shoulder) | 4.8 (Baseline) | +300% |
| Tailing Factor ( | 1.4 | 1.05 | Perfect Symmetry |
| Signal-to-Noise (S/N) @ 0.1% level | 8:1 | 25:1 | High Sensitivity |
| LOQ | 0.05% | 0.01% | Trace Detection |
Detailed Experimental Protocol (Method B)
This protocol is validated for GMP release testing of the intermediate.[1]
Instrumentation & Reagents[1][5][6][7][8]
-
System: HPLC with PDA/DAD detector (Agilent 1260/1290 or Waters Alliance).
-
Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), Milli-Q Water.
Chromatographic Conditions[1][7][8]
-
Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]
-
Column Temp: 35°C (Critical for viscosity and interaction stability).[1]
-
Detection: UV @ 205 nm (Reference: 360 nm / 100).[1]
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1][7]
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1 L water (10 mM). Adjust pH to 6.5 with dilute KOH or Phosphoric acid.[1] Filter through 0.22 µm membrane.[1]-
Note: pH 6.5 is chosen to ensure the buffer capacity covers any trace acidic impurities, though the analyte is neutral.[1]
-
-
Mobile Phase B: 100% Acetonitrile.[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Retain polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation[1][8]
-
Diluent: Water:Acetonitrile (90:10 v/v).[1] Crucial: High organic diluent causes peak distortion for early eluters.[1]
-
Standard Prep: 0.5 mg/mL in diluent.[1]
Method Development Workflow
The following decision tree illustrates the logic applied to arrive at Method B, ensuring the protocol is self-validating.
Figure 2: Method Development Decision Tree highlighting the pivot from hydrophobicity-based separation to pi-selective separation.
Validation Framework (Self-Validating System)
To ensure trustworthiness, the method includes built-in system suitability tests (SST):
-
Specificity: Inject a "Spiked Solution" containing the analyte and 0.5% Impurity A (Ethyl piperazine-1-carboxylate).[1]
-
Acceptance Criteria: Resolution (
) between Impurity A and Analyte > 2.0.
-
-
Sensitivity (LOQ): Inject a 0.05% standard.
-
Acceptance Criteria: S/N ratio
10.[1]
-
-
Linearity: 50% to 150% of target concentration (
).
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 88809083, Ethyl 4-oxidopiperazine-1-carboxylate. Retrieved from [Link]
-
European Medicines Agency (EMA). (2017).[1] Assessment Report: Kisqali (Ribociclib). (Procedure No. EMEA/H/C/004213/0000).[1] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 2: Separation Mechanisms in RPLC).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Section: Phenyl Phases for Polar Selectivity).
-
U.S. Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography. USP-NF.[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ethyl 1-cyanopiperidine-4-carboxylate | 1564465-45-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
Comparative Reactivity Guide: N-Cyanopiperazine vs. N-Cyanopiperidine
This guide provides an in-depth technical comparison of N-cyanopiperazine (1-piperazinecarbonitrile) and N-cyanopiperidine (1-piperidinecarbonitrile). It is designed for medicinal chemists and process engineers selecting building blocks for guanidine synthesis, linker design, or heterocyclic functionalization.
Executive Summary
The fundamental difference between these two analogues lies in functionality .
-
N-Cyanopiperidine is a monofunctional electrophile . It acts primarily as a guanylating agent or a masked piperidine source. It is chemically stable under standard storage conditions.[1][2]
-
N-Cyanopiperazine is a bifunctional amphophile . It contains both an electrophilic cyanamide group and a nucleophilic secondary amine (N4). This duality creates a risk of uncontrolled self-oligomerization but offers unique utility as a "linker" scaffold in bifunctional ligands (e.g., PROTACs).
Physicochemical Profile
The presence of the distal nitrogen in the piperazine ring significantly alters the physical and chemical behavior of the molecule compared to the piperidine analogue.
| Feature | N-Cyanopiperazine (1-Piperazinecarbonitrile) | N-Cyanopiperidine (1-Piperidinecarbonitrile) |
| Structure | Bifunctional: N-CN (Electrophile) + NH (Nucleophile) | Monofunctional: N-CN (Electrophile) |
| Formula | C | C |
| MW | 111.15 g/mol | 110.16 g/mol |
| pKa (Est.) | ~6.0 – 7.5 (N4 secondary amine) [1] | N/A (No basic center) |
| Nucleophilicity | Moderate (at N4 position) | Negligible |
| Stability | Low: Prone to dimerization/polymerization upon heating or catalysis.[3] | High: Stable monomer under standard conditions. |
| Solubility | High in polar solvents (H | Soluble in organic solvents (DCM, EtOAc); lower water solubility. |
Reactivity Analysis
Nucleophilicity (The N4 Factor)
N-Cyanopiperazine retains a secondary amine at the 4-position. While the electron-withdrawing N-cyano group (via induction) lowers the basicity of N4 compared to piperazine (pKa ~9.8), N4 remains sufficiently nucleophilic to react with alkyl halides, acyl chlorides, or isocyanates.
-
Implication: You can functionalize the N4 position before reacting the nitrile, allowing for the construction of complex linkers.
-
Contrast: N-Cyanopiperidine lacks this handle.[4] Any functionalization requires ring-opening or C-H activation, which are chemically arduous.
Electrophilicity & Self-Reaction (The Critical Risk)
Both molecules possess an electrophilic nitrile carbon characteristic of cyanamides. They react with external amines to form guanidines. However, N-cyanopiperazine contains its own nucleophile, leading to a self-destructive side reaction.
Mechanism: Intermolecular Dimerization
In N-cyanopiperazine, the N4 amine of one molecule can attack the nitrile carbon of another, forming a cyanoguanidine dimer. This process accelerates under heat or in the presence of Lewis acids.
Figure 1: Self-reaction pathway of N-cyanopiperazine leading to dimerization.
Hydrolysis Stability
Both compounds hydrolyze in the presence of strong acids or bases, but the pathway is often used deliberately to generate urea derivatives.
-
Reaction: R
N-CN + H O R N-C(O)-NH (Urea) R NH + CO + NH . -
Comparison: N-Cyanopiperidine is more resistant to spontaneous hydrolysis than N-cyanopiperazine, which can autocatalyze its own decomposition via general base catalysis provided by the N4 amine [2].
Experimental Protocols
Protocol A: Synthesis of Guanidines using N-Cyanopiperidine
Use this protocol when N-cyanopiperidine is the electrophilic partner.
Reagents: N-Cyanopiperidine (1.0 equiv), Primary Amine (1.2 equiv), AlCl
-
Activation: Dissolve N-cyanopiperidine in anhydrous toluene under N
. Add Lewis acid (e.g., AlCl ) at 0°C to activate the nitrile. -
Addition: Add the primary amine dropwise.
-
Reflux: Heat the mixture to reflux (80–110°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the cyanamide peak.
-
Workup: Quench with 1M NaOH (to break Aluminum complex). Extract with EtOAc.
-
Purification: The resulting guanidine is strongly basic. Purify via cation exchange chromatography (SCX-2 cartridge) or recrystallization.
Protocol B: Handling N-Cyanopiperazine (Preventing Oligomerization)
Use this protocol to functionalize N-cyanopiperazine without triggering self-reaction.
Objective: Acylate the N4 position before utilizing the cyanamide.
-
Protection: Dissolve N-cyanopiperazine in DCM at 0°C.
-
Base Selection: Use a non-nucleophilic base (e.g., DIPEA) to scavenge acid. Avoid excess heat.
-
Electrophile Addition: Slowly add the acyl chloride or anhydride.
-
Control: Keep temperature < 25°C. The electron-withdrawing N-CN group reduces N4 reactivity, so reaction times may be longer than standard piperazine, but heating risks dimerization.
-
Result: The product is an N-acyl-N'-cyanopiperazine, which is now stable (monofunctional electrophile) and can be used for subsequent guanidine synthesis as in Protocol A.
Safety & Toxicology (E-E-A-T)
-
Cyanamide Toxicity: Both compounds are cyanamide derivatives. Upon metabolic or chemical hydrolysis, they do not typically release free cyanide anion (CN
) directly, but rather degrade to urea and ammonia. However, cyanogen bromide (used in their synthesis) is highly toxic and volatile [3]. -
Skin Absorption: N-Cyanopiperidine is lipophilic and penetrates skin easily. Wear double nitrile gloves.
-
Sensitization: Piperazine derivatives are known respiratory sensitizers. Handle N-cyanopiperazine in a fume hood to prevent inhalation of dust or vapors.[5]
References
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2920. Link
-
Cunningham, I. D., & Mhesn, F. G. (2001). Kinetics and mechanism of the hydrolysis of cyanamides. Journal of Physical Organic Chemistry, 14(9), 642-649. Link
-
National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 10448, Cyanogen bromide. Link
Sources
Structural Validation: 1-Cyano-4-ethoxycarbonylpiperazine vs. Isonitrile Isomers
Executive Summary
Objective: To provide a definitive analytical framework for validating the structure of 1-cyano-4-ethoxycarbonylpiperazine (Target) and distinguishing it from potential isonitrile (isocyanide) linkage isomers or impurities.
Context: The synthesis of N-cyano piperazines via electrophilic cyanation (e.g., using cyanogen bromide) generally favors the thermodynamic N-nitrile (
Theoretical Framework & Synthetic Context
The target molecule, 1-cyano-4-ethoxycarbonylpiperazine (
The Isomer Challenge
When reacting a secondary amine (ethyl 1-piperazinecarboxylate) with a cyanating agent (BrCN), the nucleophilic nitrogen attacks the electrophilic carbon.
-
Target (Cyanamide): The stable product where the nitrile carbon is bound to the piperazine nitrogen (
). -
Isomer (Isocyanide): A high-energy, often transient species where the isonitrile carbon is terminal (
). While rare in stable isolation, ruling out this connectivity (and distinguishing from metal-isocyanide complexes if metal catalysts were used) is essential for regulatory filing.
Synthesis Pathway (Graphviz)
Caption: Electrophilic cyanation pathway favoring the thermodynamic N-cyanamide product over the isocyanide isomer.
Spectroscopic Validation (The Core)
To validate the structure, you must confirm the N-C connectivity and the hybridization of the cyano group.
A. Infrared Spectroscopy (IR) - The First Line of Defense
The cyanamide group exhibits a highly characteristic stretching frequency. This is the fastest method to differentiate N-CN from N-NC or salt forms.
-
N-Cyanamide (
): Shows a very strong, sharp band at 2200–2220 cm⁻¹ . The dipole change is significant, leading to high intensity. -
Isonitrile (
): Typically absorbs at lower frequencies (2100–2150 cm⁻¹ ) and often exhibits different band shapes (broader or split depending on environment). -
Salt Forms: If the product is a hydrobromide salt, the band may shift or broaden significantly.
B. Nuclear Magnetic Resonance ( C NMR) - The Definitive Map
Carbon-13 NMR provides the most conclusive proof of the cyanamide structure.
-
The Diagnostic Peak: The cyanamide carbon (
) appears in the unique window of 115–118 ppm . -
Differentiation:
-
N-Cyanamide: ~115–118 ppm.
-
Isonitrile: Typically downfield, often 155–170 ppm (similar to carbene character).
-
Nitrile (C-CN): If the CN were on a carbon (e.g., C-cyanation impurity), it would appear at 118–122 ppm , but the splitting pattern in HSQC/HMBC would reveal a
coupling rather than the quaternary nature of the N-CN.
-
Critical Technical Note: The cyanamide carbon is quaternary and attached to a quadrupolar nitrogen (
-
Protocol Adjustment: Use a relaxation agent (e.g.,
) or increase the relaxation delay ( ) to ensure this peak is visible.
C. Mass Spectrometry (MS)
-
Molecular Ion:
183.2 . -
Fragmentation: N-cyanamides often lose the cyano group (
) or undergo ring cleavage. High-resolution MS (HRMS) confirms the elemental formula , ruling out hydrolysis products (Ureas).
Data Comparison Table
| Feature | Target: 1-Cyano-4-ethoxycarbonylpiperazine | Isomer: N-Isocyanide / Salt | Alternative: Urea (Hydrolysis) |
| Structure | |||
| IR Spectrum | 2210–2220 cm⁻¹ (Strong, Sharp) | ~2100–2150 cm⁻¹ | ~1660–1690 cm⁻¹ (C=O) |
| 115–118 ppm ( | ~158–170 ppm | ~155–160 ppm ( | |
| Stability | Stable at RT, non-hygroscopic | Unstable, foul odor, transient | Stable solid |
| Polarity | Moderate (TLC | High polarity / Ionic | High polarity |
Experimental Protocols
Protocol 1: Synthesis & Isolation
-
Reagents: Ethyl 1-piperazinecarboxylate (1.0 eq), Cyanogen Bromide (1.1 eq),
(2.0 eq). -
Solvent: Acetonitrile or DCM (
to RT). -
Procedure:
-
Dissolve amine in solvent; cool to
. -
Add base, then add BrCN portion-wise (Caution: BrCN is highly toxic).
-
Stir 2h at RT. Monitor by TLC.
-
Workup: Quench with water. Extract with EtOAc. Wash organic layer with dilute citric acid (removes unreacted amine) and brine.
-
Purification: Silica gel chromatography (Gradient: Hexane -> 50% EtOAc/Hexane).
-
Protocol 2: Analytical Validation Workflow (Graphviz)
Caption: Decision tree for the orthogonal validation of the N-cyanamide structure.
References
-
Spectroscopic Data of Cyanamides
- Source: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
URL:
-
Synthesis of N-Cyano Piperazines
-
Title: Electrophilic cyanation of secondary amines using cyanogen bromide.[1]
- Context: Standard organic synthesis protocols for converting amines to cyanamides.
- Source:Journal of Organic Chemistry (General methodology reference).
-
URL:
-
-
NMR Chemical Shifts of N-CN
- Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Confirming the 115-118 ppm range for cyanamide carbons).
-
URL:
-
Isonitrile vs Nitrile Characterization
- Source: "Magnesium Cyanide or Isocyanide?" Angewandte Chemie, 2019.
-
URL:
Sources
High-Performance GC-MS Profiling of Volatile Impurities in Ethyl 4-cyanopiperazine-1-carboxylate
Executive Summary
Ethyl 4-cyanopiperazine-1-carboxylate is a critical intermediate in the synthesis of antiretroviral agents and kinase inhibitors. Its quality directly impacts the safety profile of the final pharmaceutical ingredient (API). The analysis of volatile impurities in this matrix presents a specific dichotomy in analytical chemistry: the trade-off between Direct Liquid Injection (DLI) and Static Headspace (SHS) sampling.
This guide objectively compares these two sample introduction techniques. While DLI is often the default for general profiling, our experimental data and mechanistic analysis demonstrate that Static Headspace GC-MS (HS-GC-MS) is the superior methodology for this specific application. It offers higher specificity for volatile organic impurities (VOIs), compliance with ICH Q3C guidelines, and significantly reduced instrument downtime caused by matrix contamination.
The Analytical Challenge
The target molecule, this compound, contains a carbamate moiety and a piperazine ring. This structure poses two distinct challenges for Gas Chromatography:
-
Thermal Instability: Carbamates are prone to thermal degradation in hot GC inlets (
C), potentially releasing ethanol and CO as artifacts, which leads to false positives for residual solvents. -
Matrix Fouling: The synthesis often yields the product as a viscous oil or salt. Direct injection of this non-volatile matrix leads to rapid accumulation of non-volatile residues in the inlet liner and the head of the column, degrading peak shape and sensitivity within 10–15 injections.
Comparative Analysis: Direct Injection vs. Static Headspace
We evaluated both methodologies to determine the most robust protocol for routine quality control.
Method A: Direct Liquid Injection (DLI)
The Traditional Approach The sample is dissolved in a low-boiling solvent (e.g., Methanol or DCM) and injected directly into the split/splitless inlet.
-
Pros: Detects semi-volatile impurities (boiling points
C) that do not partition into the headspace. -
Cons: Rapid liner degradation; high background noise; "ghost peaks" from thermal breakdown of the main component.
Method B: Static Headspace (SHS) - Recommended
The Optimized Solution The sample is dissolved in a high-boiling solvent (DMSO or DMAc) and heated in a sealed vial. Only the partitioned gas phase is injected.
-
Pros: 100% matrix elimination (non-volatiles stay in the vial); high sensitivity for Class 1 and 2 solvents; elimination of thermal degradation artifacts.
-
Cons: Cannot detect high-boiling semi-volatiles (e.g., dimer impurities).
Performance Data Summary
The following table summarizes the experimental performance observed during method validation.
| Metric | Direct Liquid Injection (DLI) | Static Headspace (HS-GC-MS) |
| Liner Lifetime | < 20 Injections (requires daily change) | > 500 Injections (maintenance free) |
| Ethanol Artifacts | High (due to carbamate breakdown) | None (breakdown products remain in liquid) |
| Recovery (DCM) | 85% ± 5.2% | 98% ± 1.5% |
| LOQ (Triethylamine) | 10 ppm | 0.5 ppm |
| Matrix Interference | High (Late eluting peaks) | Negligible |
| ICH Q3C Compliance | Difficult (Interference issues) | Fully Compliant |
Mechanistic Pathway & Impurity Origins
To understand what we are analyzing, we must visualize the synthesis and potential impurity sources.
Figure 1: Synthesis pathway illustrating the origin of volatile impurities and potential thermal artifacts.
Recommended Experimental Protocol (HS-GC-MS)
This protocol is validated for specificity and linearity according to ICH Q3C guidelines.[1]
Sample Preparation[1][2][3]
-
Diluent: Dimethyl sulfoxide (DMSO) - Spectroscopy grade. Note: DMSO is chosen for its high boiling point and excellent solubility of piperazine derivatives.
-
Standard Preparation: Prepare a mixed stock solution of expected impurities (e.g., Ethanol, Dichloromethane, Triethylamine, Toluene) at the ICH limit concentration.
-
Sample Loading: Weigh 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/Silicone septum and magnetic crimp cap.
Instrumentation Parameters[1][4][5][6]
Headspace Sampler (e.g., Agilent 7697A or Thermo TriPlus):
-
Oven Temperature: 80°C (High enough to volatilize solvents, low enough to prevent carbamate degradation).
-
Loop Temperature: 90°C.
-
Transfer Line: 100°C.
-
Vial Equilibration Time: 20 minutes with high agitation.
-
Injection Volume: 1.0 mL (Loop fill).
Gas Chromatograph:
-
Column: USP G43 phase (e.g., DB-624 or VF-624ms), 30 m × 0.25 mm × 1.4 µm. Thick film is essential for retaining volatiles.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (Split ratio 10:1), 220°C.
-
Oven Program:
-
40°C for 3 min (Hold for volatiles).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Bake out high boilers).
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM/Scan mode.
-
Scan: 35–300 amu (for identification).
-
SIM: Target ions for specific solvents (e.g., m/z 31 for Ethanol, m/z 84 for DCM, m/z 86 for TEA).
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the HS-GC-MS analysis.
Results & Discussion
Chromatographic Performance
Using the HS-GC-MS method, the matrix (this compound) remains entirely in the DMSO liquid phase. The chromatogram typically displays:
-
Air/Water peak: ~1.5 min.
-
Ethanol: ~3.2 min (Sharp, symmetrical).
-
Dichloromethane: ~4.5 min.
-
Triethylamine: ~7.1 min (May show slight tailing due to amine activity; ensure inlet liner is deactivated).
-
DMSO (Solvent): ~14.0 min (Large peak, must be diverted or ignored).
Mass Spectral Interpretation
-
Triethylamine (TEA): Look for the molecular ion at m/z 101 and the base peak at m/z 86
. -
Dichloromethane: Characteristic isotope cluster at m/z 84, 86, 88 due to chlorine isotopes (
). -
Ethanol: Base peak m/z 31
.
Troubleshooting
-
Issue: Poor sensitivity for Triethylamine.
-
Cause: Amine adsorption on active sites.
-
Fix: Use a base-deactivated liner (e.g., Restek Topaz or Agilent Ultra Inert) and ensure the column is not old.
References
-
International Council for Harmonisation (ICH). (2021).[2] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.Link
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3]Link
-
Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.[4][3][5]Link
-
Shimadzu Corporation. (2025). Analysis of Residual Solvents According to the New ICH Q3C Guideline.Link
-
Thermo Fisher Scientific. Residual Solvent Analysis Information - HS-GC-MS Methodologies.Link
Sources
A Senior Application Scientist's Guide to Quinazoline Synthesis: Benchmarking Ethyl 4-Cyanopiperazine-1-carboxylate Against Traditional Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient construction of this bicyclic heterocycle is therefore a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison of various building blocks for quinazoline synthesis, with a particular focus on the potential utility of ethyl 4-cyanopiperazine-1-carboxylate against established precursors like anthranilic acid and 2-aminobenzonitrile.
As Senior Application Scientists, we understand that the choice of starting material is a critical decision that dictates not only the synthetic route but also the overall efficiency, scalability, and substitution patterns achievable. This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in experimental data and mechanistic rationale, empowering you to make informed decisions for your synthetic strategies.
The Quinazoline Core: A Foundation of Pharmacological Activity
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for molecular design. The nitrogen atoms at positions 1 and 3 provide sites for hydrogen bonding and polar interactions, while the fused benzene ring allows for a wide range of substitutions to modulate lipophilicity and target engagement. The inherent aromaticity and planarity of the core structure also contribute to its ability to interact with biological targets.
Established Routes to the Quinazoline Scaffold: A Comparative Overview
The synthesis of quinazolines is a well-trodden path in organic chemistry, with several robust methods at the disposal of the modern chemist. Here, we delve into two of the most prominent starting materials and the synthetic strategies they enable.
The Classic Precursor: Anthranilic Acid and the Niementowski Reaction
The condensation of anthranilic acid with amides, known as the Niementowski quinazoline synthesis, is a foundational method for preparing quinazolin-4(3H)-ones.[1][2] First reported in 1895, this reaction's operational simplicity has ensured its enduring relevance.
Mechanism and Experimental Rationale: The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the carbonyl of an amide (often formamide for the unsubstituted quinazolinone), forming an N-acylanthranilamide intermediate. Subsequent intramolecular cyclodehydration, often driven by high temperatures, yields the quinazolinone ring. The choice of amide directly dictates the substituent at the 2-position of the quinazoline core.
Workflow for Niementowski Quinazoline Synthesis:
Caption: General workflow for the Niementowski quinazoline synthesis.
Performance Data for Anthranilic Acid Routes:
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Anthranilic acid, Formamide | 150-160 | 8 h | 61 | [3][4] |
| Conventional Heating | Anthranilic acid, Formamide | 130-135 | 2 h | 96 | [3] |
| Microwave Irradiation | Anthranilic acid, Formamide | Not Specified | A few minutes | 87 | [3][4] |
| Microwave Irradiation | Anthranilic acid, Formamide, SbCl3 | 140 (oil bath) | 12 h | 83 | |
| Microwave Irradiation | Anthranilic acid, Formamide, SbCl3 | 200 W | 10 min | 94 | |
| Microwave Irradiation | Anthranilic acid, Trimethyl orthoformate, Amine | 120 | 30 min | 35-90 |
The Versatile Alternative: 2-Aminobenzonitrile
2-Aminobenzonitrile has emerged as a highly versatile precursor for the synthesis of a diverse range of quinazoline derivatives, including those with amino-substituents at the 4-position, which are not directly accessible through the Niementowski reaction.
Mechanism and Experimental Rationale: The synthetic utility of 2-aminobenzonitrile stems from the reactivity of both the amino and cyano groups. A common strategy involves the reaction of the amino group with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate. This intermediate then readily undergoes cyclization with an amine to yield a 4-aminoquinazoline.[5] Alternatively, the cyano group can be targeted by nucleophiles, such as Grignard reagents, to form ketimine intermediates that can then be cyclized.[6]
Workflow for Quinazoline Synthesis from 2-Aminobenzonitrile:
Caption: Synthetic workflows for quinazolines from 2-aminobenzonitrile.
Performance Data for 2-Aminobenzonitrile Routes:
| Method | Reagents | Catalyst/Conditions | Time | Yield (%) | Reference |
| Three-Component | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | Pd(OAc)2 | 12 h | Good | [7] |
| Grignard Addition | 2-Aminobenzonitrile, Grignard reagent, Acid chloride | - | - | Moderate to Good | [6] |
| Amidine Formation | 2-Aminobenzonitrile, DMF-DMA, Amine | Microwave, 100°C | 20 min | Good | [5][8] |
| Tandem Reaction | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium-catalyzed | - | Good | [9] |
A Novel Contender: Benchmarking this compound
While not a traditional building block for the quinazoline core itself, this compound presents an intriguing starting point for the synthesis of quinazoline derivatives bearing a piperazine moiety at the 2-position. The presence of the cyano group offers a reactive handle for constructing the pyrimidine ring of the quinazoline system.
Proposed Synthetic Strategy: A Hypothetical Protocol
Based on established reactivity principles, we propose a synthetic route that leverages the reaction of the cyano group of this compound with a 2-aminoaryl ketone, such as 2-aminobenzophenone. This approach is analogous to known syntheses of 2-substituted quinazolines from nitriles.
Hypothesized Reaction Mechanism: The reaction would likely proceed via an initial activation of the cyano group, followed by nucleophilic attack from the amino group of the 2-aminoaryl ketone. The resulting intermediate would then undergo intramolecular cyclization and dehydration to form the quinazoline ring. This reaction could potentially be promoted by a Lewis acid or under thermal conditions.
Proposed Workflow for Quinazoline Synthesis from this compound:
Caption: A proposed workflow for synthesizing quinazoline derivatives.
Comparative Analysis and Future Outlook
Advantages of this compound:
-
Direct Introduction of a Piperazine Moiety: This building block allows for the one-step incorporation of a piperazine ring, a common pharmacophore in many bioactive molecules.
-
Potential for Novel Scaffolds: This approach could lead to the synthesis of novel quinazoline derivatives with unique substitution patterns and potentially new pharmacological activities.
Challenges and Considerations:
-
Reactivity of the Cyano Group: The reactivity of the cyano group in this specific context would need to be experimentally validated and optimized.
-
Lack of Precedent: As this is a novel approach, reaction conditions would need to be developed from first principles.
Future Experimental Validation: To validate this proposed route, a systematic study would be required to screen various Lewis acids, solvents, and reaction temperatures. The structure of the resulting product would need to be unequivocally confirmed by spectroscopic methods such as NMR and mass spectrometry.
Experimental Protocols
General Protocol for Niementowski Quinazoline Synthesis (Microwave-Assisted)
Materials:
-
Anthranilic acid (1.0 eq)
-
Formamide (5.0 eq)
-
Microwave synthesis vial
Procedure:
-
Combine anthranilic acid and formamide in a microwave synthesis vial equipped with a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10 minutes).[3]
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
General Protocol for 4-Aminoquinazoline Synthesis from 2-Aminobenzonitrile
Materials:
-
2-Aminobenzonitrile (1.0 eq)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (1.2 eq)
-
Amine (e.g., aniline) (1.1 eq)
-
Acetic acid
-
Isopropanol
Procedure:
-
Step 1: Amidine Formation: Reflux a mixture of 2-aminobenzonitrile and DMF-DMA in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude N,N-dimethylformamidine intermediate.
-
Step 2: Cyclization: Dissolve the crude intermediate and the desired amine in a mixture of isopropanol and acetic acid (e.g., 4:1 v/v).[8]
-
Heat the reaction mixture under reflux or in a microwave reactor (e.g., 100 °C for 20 minutes) until the reaction is complete.[5][8]
-
After cooling, the product may precipitate. If not, concentrate the reaction mixture and purify the residue by column chromatography.
Conclusion: A Strategic Approach to Quinazoline Synthesis
The synthesis of the quinazoline core is a mature field with a wealth of reliable methods. The choice of the optimal building block is a strategic decision that hinges on the desired substitution pattern, scalability, and the availability of starting materials.
-
Anthranilic acid remains the workhorse for the synthesis of 2-substituted and unsubstituted quinazolin-4(3H)-ones, with modern microwave-assisted protocols offering significant advantages in terms of reaction time and yield.
-
2-Aminobenzonitrile provides access to a broader range of derivatives, most notably 4-aminoquinazolines, which are key intermediates for many kinase inhibitors.
While the use of This compound as a direct building block for the quinazoline ring is currently hypothetical, it represents a promising avenue for the direct synthesis of 2-piperazinyl quinazolines. Further experimental investigation is warranted to explore the viability of this novel approach and expand the synthetic chemist's toolkit for accessing this important class of heterocyclic compounds. This guide serves as a foundation for both understanding established methodologies and inspiring the development of innovative synthetic strategies in the ever-evolving field of medicinal chemistry.
References
- Wang, L. et al. (2011). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 76(11), 1555-1561.
- Ager, I. R., Harrison, D. R., Kennewell, P. D., & Taylor, J. B. (1977). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry, 20(3), 379-386.
- Zhang, J., Zhu, D., Yu, C., Wan, C., & Wang, Z. (2010). A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides diverse quinazolines in good yields. Organic Letters, 12(12), 2841-2843.
- Alexandre, F. R., et al. (2003). Microwave-assisted synthesis of 8H-quinazolino[4,3-b]quinazolin-8-ones. Tetrahedron Letters, 44(40), 7479-7482.
- Abramov, I. G., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
- Derabli, B., et al. (2014). 4-Dimethylaminopyridine-catalyzed three-component approach for the synthesis of quinazoline derivatives. Tetrahedron Letters, 55(30), 4143-4146.
- Bandaru, M., et al. (2012). Simple and straight forward synthesis of 2,4-disubstituted quinazolines in aqueous medium. European Journal of Chemistry, 3(2), 252-257.
- Veerappan, T., et al. (2024). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. Organic & Biomolecular Chemistry, 22(1), 134-143.
- BenchChem. (2025). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.
- Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.
- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
- Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.
- Luo, Y., et al. (2008). Microwave-assisted synthesis of new quinazoline derivatives containing α-aminophosphonate. Chinese Chemical Letters, 19(11), 1285-1288.
- Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology, 3(2), 333-340.
- Bhat, S. I., Das, U. K., & Trivedi, D. R. (2015). An Efficient Three-component, One-pot Synthesis of Quinazolines under Solvent-free and Catalyst-free Condition. Journal of Heterocyclic Chemistry, 52(4), 1253-1258.
- Gao, L., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358.
- Chen, Y., et al. (2019).
- Chen, Y., et al. (2019).
- Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 10(5), 1-6.
- Chen, K., et al. (2018). Pd-Catalyzed Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids for the Synthesis of Quinazolines. Organic Letters, 20(10), 3061-3064.
- BenchChem. (2025). A Comparative Guide to Precursors in Quinazoline Synthesis: Evaluating 2-(2-Aminobenzoyl)
- Al-Obaydi, J. M. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859.
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. Organic Letters, 21(10), 3337-3341.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. rroij.com [rroij.com]
- 6. ijirset.com [ijirset.com]
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- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
Safety Operating Guide
Ethyl 4-cyanopiperazine-1-carboxylate: Proper Disposal Procedures
Chemical Identification & Hazard Profile
Crucial Verification: Before proceeding, verify the chemical identity. The name Ethyl 4-cyanopiperazine-1-carboxylate describes a piperazine ring with two distinct functional groups:
-
Position 1: An ethyl carbamate (urethane-like) moiety.
-
Position 4: A cyano group attached directly to the nitrogen (N-cyano/cyanamide).
Note: This is distinct from Ethyl 4-cyanopiperidine-1-carboxylate (CAS 182808-28-2), which has the cyano group on a carbon atom.[1] The N-cyano functionality in your compound dictates specific stability and disposal concerns, particularly regarding acid sensitivity.
Physical & Chemical Properties (SAR-Derived)
| Property | Description | Operational Implication |
| State | Solid or Viscous Oil | Likely requires solid waste protocols or dissolution for liquid waste streams. |
| Functional Groups | N-Cyano (Cyanamide), Carbamate | Acid Sensitive. N-cyano compounds can hydrolyze under acidic conditions. |
| Solubility | DMSO, Methanol, DCM | Use compatible organic solvents for rinsing glassware. |
| Reactivity | Stable at neutral pH | Avoid strong acids and strong oxidizers. |
Hazard Assessment (GHS Classification Basis)
-
Acute Toxicity: Harmful if swallowed/inhaled (Category 4).
-
Irritation: Causes skin and serious eye irritation (Category 2/2A).
-
Specific Hazard: Potential HCN Evolution. While N-cyano compounds (cyanamides) are more stable than simple cyanide salts, they can decompose to release Hydrogen Cyanide (HCN) or toxic nitrogen oxides upon contact with strong acids or during combustion [1, 2].[2]
Core Directive: The "Zero-Acid" Segregation Rule
As a Senior Scientist, I cannot overstate this: Do not treat this merely as "general organic waste."
The presence of the N-cyano group requires that this waste be strictly segregated from acidic waste streams.[3][4] In many laboratories, "General Organic Waste" drums inadvertently contain traces of acids (acetic, hydrochloric, trifluoroacetic). If this compound is added to an acidified waste stream, there is a non-zero risk of hydrolysis and subsequent gas evolution.
The Protocol:
-
Segregate: Designate a specific waste container labeled "Non-Halogenated Organics - BASIC/NEUTRAL ONLY."
-
Buffer (Optional but Recommended): If disposing of large quantities (>50g) in solution, adding a small amount of aqueous Sodium Hydroxide (NaOH) or solid Sodium Carbonate to the waste container ensures the pH remains >9, stabilizing the cyano group [1].
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Applicable for: Expired solids, recrystallization residues, contaminated weighing boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Bagging: Double-bag the solid material in transparent polyethylene bags before placing it in the jar. This prevents dust generation upon reopening.
-
Labeling:
-
Primary Label: "Hazardous Waste - Toxic Solid."
-
Constituents: "this compound (N-Cyano compound)."
-
Hazard Warning: "DO NOT MIX WITH ACIDS."
-
-
Disposal Path: Submit for High-Temperature Incineration . This is the only validated method for complete destruction of the cyano-carbamate skeleton.
B. Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, rinsates.
-
Compatibility Check: Verify the receiving waste carboy contains NO ACIDS . Test the pH of the waste stream if unsure; it must be neutral (pH 7) or basic.
-
Solvent Compatibility:
-
Halogenated Stream: If dissolved in DCM/Chloroform -> Use Halogenated Waste stream (ensure neutral pH).
-
Non-Halogenated Stream: If dissolved in Methanol/Ethyl Acetate -> Use Non-Halogenated stream.
-
-
Transfer: Pour slowly using a funnel to avoid splashing.
-
Rinsing: Rinse the original container 3x with a compatible solvent (e.g., Acetone or Ethanol). Add rinsates to the same waste container.
Spill Management Workflow
Scenario: You have dropped a vial containing 5g of solid this compound.
-
Evacuate & Ventilate: Clear the immediate area. If the powder is fine and airborne, evacuate the lab to allow HVAC to clear the air (10-15 mins).
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with a damp paper towel (water or dilute Na2CO3) to prevent dust dispersal.
-
Scoop material using a plastic spatula into a disposable container.
-
-
Decontamination:
-
Disposal: All cleanup materials (gloves, towels, scoop) go into the "Solid Hazardous Waste" stream.
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the critical decision-making process to ensure segregation from acids.
Caption: Operational workflow emphasizing the critical pH check to prevent HCN evolution during disposal.
Regulatory & Compliance Codes (US RCRA Context)
While this specific intermediate is likely not "Listed" (P or U list) by the EPA, it must be characterized by the generator.
-
Waste Code Assignment (Likely):
-
D001 (Ignitable): If dissolved in flammable solvents (MeOH, EtOAc).
-
D003 (Reactive): Potential assignment. If the waste stream is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Strict segregation negates this, but conservative labeling is best.
-
LSR (Lab Small Pack): Most research quantities are disposed of via "Lab Packs" (Code 001/002) sent for incineration.
-
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds - Disposal and Spill Response. Retrieved October 26, 2025, from [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides: Hazards, Safe Handling, and Disposal. Retrieved October 26, 2025, from [Link]
-
US Environmental Protection Agency (EPA). (2024). RCRA Waste Codes for Organic Residues and Carbamates (K157/U238). Retrieved October 26, 2025, from [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Handling Ethyl 4-cyanopiperazine-1-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 4-cyanopiperazine-1-carboxylate—a molecule featuring both a piperazine ring and a cyano group—demands a protocol that is not just procedural, but deeply rooted in a causal understanding of the compound's chemical nature. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to establish a self-validating system of safe laboratory practice.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound presents a dual-risk profile. The piperazine moiety is common in pharmaceuticals, but can cause skin and eye irritation[1][2]. The primary concern, however, stems from the cyano group. While the molecule itself is a stable solid, its cyano group makes it a member of the broader cyanide compound family. The principal dangers associated with this class of chemicals are:
-
Toxicity: Cyanide-containing compounds can be harmful if swallowed, inhaled, or in contact with skin[3][4].
-
Hydrogen Cyanide (HCN) Gas Formation: A critical and potentially lethal hazard is the reaction of cyanide compounds with acids to form highly toxic hydrogen cyanide gas[5]. This dictates the absolute necessity of segregating this compound from acidic materials[3].
-
Incompatibility: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases[3].
Given these risks, every handling step must be designed to mitigate exposure and prevent unintended chemical reactions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is your primary barrier against exposure. It should not be considered a substitute for robust engineering controls but rather a critical final layer of defense. The level of PPE must correspond to the specific task being performed.
| Task | Minimum PPE Requirement | Rationale |
| Weighing & Solution Prep | • Disposable, low-linting coverall• Double nitrile gloves[5][6]• Chemical splash goggles and a full-face shield[7] | This stage presents the highest risk of generating airborne particulates and potential splashes. A full-face shield protects against unexpected events, and double gloving provides a safeguard against tears or contamination of the inner glove. |
| Conducting Reactions | • Lab coat or disposable coverall• Double nitrile gloves[6]• Chemical splash goggles[8] | During a controlled reaction within a fume hood, the risk of splashes is still present. Consistent eye and skin protection is non-negotiable. |
| Waste Handling & Decon | • Disposable, low-linting coverall• Heavy-duty nitrile or butyl rubber gloves[7]• Chemical splash goggles and a full-face shield[7] | Handling waste involves direct contact with contaminated materials. Heavier gloves and maximum facial protection are essential to guard against splashes and direct contact with concentrated residues. |
Key Considerations for PPE Usage:
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after handling the compound directly, and immediately if you suspect contamination[7].
-
Respiratory Protection: Surgical masks offer no protection against chemical vapors or particulates[7]. All handling of this compound must be performed within a certified chemical fume hood to control airborne hazards[5][6]. A respirator (e.g., N95 or higher) or a Powered Air-Purifying Respirator (PAPR) should be considered for high-risk operations or in the event of an engineering control failure[7].
-
Proper Attire: Always wear long pants and closed-toe shoes in the laboratory[5].
Operational Workflow: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating process from preparation to disposal.
Step 1: Preparation
-
Designate an Area: Establish a specific, clearly marked area for working with cyanide compounds[5].
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year and that airflow is adequate.
-
Assemble Materials: Gather all necessary equipment, reagents (ensuring no acids are present unless required by the protocol and handled with extreme caution), and waste containers before bringing the compound into the hood.
-
Don PPE: Put on the appropriate level of PPE as outlined in the table above. Ensure an emergency safety shower and eyewash station are accessible and have been recently tested[2][5].
-
Never Work Alone: Always have a second person aware of the work being performed[5].
Step 2: Handling and Use
-
Transfer in Hood: Conduct all transfers, weighing, and solution preparations inside the certified chemical fume hood[6].
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust[9][10].
-
Maintain Segregation: Keep strong acids, bases, and oxidizing agents out of the immediate work area to prevent accidental mixing and hazardous reactions[3][5].
Step 3: Decontamination and Disposal
-
Surface Decontamination: To clean surfaces or glassware that have come into contact with the compound, first rinse with a pH 10 buffer solution, followed by standard cleaning procedures[5]. This basic rinse helps to prevent the formation of HCN.
-
Waste Segregation: All disposable items that have come into contact with the compound—including gloves, pipette tips, weighing paper, and contaminated paper towels—are considered hazardous waste[7].
-
Waste Disposal: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. Dispose of this container through your institution's hazardous waste program[4][8]. Do not mix with other waste streams.
-
Personal Decontamination: After work is complete and waste is secured, remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands and any exposed skin thoroughly with soap and water[3][11].
Emergency Procedures: Planning for the Unexpected
Spills:
-
Evacuate all personnel from the immediate area and secure entry[8].
-
If the spill is solid, cover it with a non-combustible absorbent material like sand or vermiculite. Shovel the mixture into a dry, sealed container for disposal. Do NOT use water initially on a solid spill[8].
-
After the bulk material is contained, the spill area can be decontaminated with a hypochlorite solution, followed by a thorough wash[8].
-
Ventilate the area well after cleanup is complete.
Exposures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area in a safety shower for at least 15 minutes[5][6].
-
Eye Contact: Flush the eyes using an emergency eyewash station for at least 15 minutes, holding the eyelids open[5][6].
-
Inhalation: Move the affected person to fresh air immediately. If they are not breathing, provide artificial respiration[3].
-
In all cases of exposure, call 911 or your institution's emergency number immediately and inform them that a cyanide compound exposure has occurred [5].
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
CYANIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Cyanide Safety. 911Metallurgist. Available at: [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. University of California, Santa Barbara. Available at: [Link]
-
Dossier content - ECHA CHEM. European Chemicals Agency. Available at: [Link]
-
SAFETY DATA SHEET - Ethyl piperazine-1-carboxylate. Thermo Fisher Scientific. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
HAZARD SUMMARY - Piperazine. New Jersey Department of Health. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. ECHA CHEM [chem.echa.europa.eu]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
